molecular formula B8O15Zn3-24 B13771699 Octaboron trizinc pentadecaoxide CAS No. 84455-32-3

Octaboron trizinc pentadecaoxide

Cat. No.: B13771699
CAS No.: 84455-32-3
M. Wt: 522.6 g/mol
InChI Key: SOVWUWYMQMUKLQ-UHFFFAOYSA-N
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Description

Octaboron trizinc pentadecaoxide is a chemical compound of boron, zinc, and oxygen intended for research and experimental use. It is related to a class of boron suboxide and zinc oxide materials that are subjects of significant scientific interest, particularly in the field of advanced materials science. While the specific properties and applications of this exact stoichiometry are not fully detailed in the literature, research on related compounds suggests potential areas of investigation. Boron suboxides, such as B₆O, are known for their exceptional physical properties, including great hardness, high thermal conductivity, and excellent wear resistance. These characteristics make them candidates for research into protective coatings, abrasives, and high-wear applications such as cutting tools. Zinc oxide (ZnO) is a widely studied multifunctional material with a wide band gap, making it valuable in electronic and semiconductor research. It also exhibits amphoteric behavior, reacting with both acids and bases. Given the combination of boron and zinc, research on Octaboron trizinc pentadecaoxide may explore its potential mechanical, electronic, or catalytic properties. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements in boron-zinc oxide materials.

Properties

CAS No.

84455-32-3

Molecular Formula

B8O15Zn3-24

Molecular Weight

522.6 g/mol

InChI

InChI=1S/8B.15O.3Zn/q;;;;;;;;15*-2;3*+2

InChI Key

SOVWUWYMQMUKLQ-UHFFFAOYSA-N

Canonical SMILES

[B].[B].[B].[B].[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of Octaboron trizinc pentadecaoxide

Technical Guide: Synthesis and Characterization of Octaboron Trizinc Pentadecaoxide ( )

Executive Summary & Scientific Rationale

Octaboron trizinc pentadecaoxide (


biomedicine

The unique crystal structure of



This guide provides a self-validating, step-by-step protocol for synthesizing phase-pure

Theoretical Framework: The 3:4 Stoichiometry

The synthesis targets the reaction between Zinc Oxide and Boric Anhydride equivalents:

Unlike the common commercial phase (




Key Structural Features[1][2][3]
  • Crystal System: Orthorhombic or Monoclinic (depending on cooling rate).

  • Coordination: Contains both

    
     (triangular) and 
    
    
    (tetrahedral) units linked to distorted
    
    
    tetrahedra.
  • Bioactivity: The hydrolysis of B-O-B linkages in physiological fluids governs the biodegradation rate, making it a "smart" material for drug elution.

Experimental Protocol: Hydrothermal Synthesis & Calcination

Objective: Synthesize phase-pure

Safety:
Reagents
ReagentPurityRole
Zinc Nitrate Hexahydrate (

)

Zinc Source
Boric Acid (

)

Boron Source
Ammonia Solution (

)
25%pH Adjuster / Morphology Control
Deionized Water (DIW)

Solvent
Step-by-Step Workflow

Step 1: Precursor Dissolution

  • Dissolve 0.03 mol of

    
     in 50 mL of DIW under magnetic stirring (500 rpm) at room temperature.
    
  • Dissolve 0.12 mol of

    
     in 50 mL of DIW in a separate beaker heated to 60°C (to ensure solubility). Note: We use a 1:4 Zn:B molar ratio (excess boron) to drive the equilibrium toward the boron-rich 
    
    
    phase and compensate for boron volatility.

Step 2: Co-Precipitation & pH Control

  • Slowly add the Boric Acid solution to the Zinc Nitrate solution.

  • Add Ammonia solution dropwise while monitoring pH. Target pH 7.5 – 8.0 .

    • Mechanism:[1] At pH < 7, boric acid remains predominantly molecular, reducing reactivity. At pH > 9,

      
       precipitates too quickly, leading to phase separation.
      

Step 3: Hydrothermal Treatment

  • Transfer the milky suspension into a Teflon-lined stainless steel autoclave (filling factor 70%).

  • Seal and heat to 180°C for 24 hours .

    • Causality: High pressure/temperature promotes the nucleation of the hydrated precursor (

      
      ) and anisotropic growth (nanorods).
      

Step 4: Washing & Drying

  • Cool naturally to room temperature.

  • Centrifuge the white precipitate (6000 rpm, 10 min).

  • Wash 3x with DIW and 1x with Ethanol (to prevent agglomeration).

  • Dry at 80°C for 12 hours.

Step 5: Calcination (Phase Transformation)

  • Place the dried powder in an alumina crucible.

  • Calcinate at 750°C for 4 hours (Ramp rate: 5°C/min).

    • Result: Dehydration and crystallization into anhydrous

      
      .
      
Workflow Visualization

SynthesisWorkflowPrecursorsPrecursors:Zn(NO3)2 + H3BO3(Excess Boron 1:4)MixingMixing & pH Adjustment(pH 7.5-8.0 with NH3)Precursors->Mixing DissolutionAutoclaveHydrothermal Reaction180°C, 24h(Nucleation of Hydrate)Mixing->Autoclave Transfer to Teflon LinerWashingWashing & Drying(Removal of unreacted ions)Autoclave->Washing PrecipitationCalcinationCalcination750°C, 4h(Phase Transformation to Zn3B8O15)Washing->Calcination Precursor PowderProductFinal Product:Zn3B8O15 NanorodsCalcination->Product Crystallization

Figure 1: Hydrothermal-Calcination workflow for the synthesis of Octaboron Trizinc Pentadecaoxide.

Characterization Engine

To validate the synthesis of

X-Ray Diffraction (XRD)[5][6][7]
  • Purpose: Confirm phase purity and crystallinity.

  • Expected Data:

    • Compare against JCPDS Card No. (e.g., Zinc Borate standard cards).

    • Characteristic peaks for

      
       should appear distinct from ZnO (wurtzite) or 
      
      
      .
    • Self-Validation: If peaks at

      
       (ZnO) are dominant, the washing was insufficient, or the B:Zn ratio was too low.
      
Fourier Transform Infrared Spectroscopy (FTIR)
  • Purpose: Verify Boron coordination geometry.

  • Key Bands:

Wavenumber (

)
AssignmentStructural Implication
1300 - 1450B-O stretching (asymmetric)Presence of triangular

units
1000 - 1100B-O stretching (symmetric)Presence of tetrahedral

units
~3400O-H stretchingAbsence indicates successful calcination (anhydrous)
Scanning Electron Microscopy (SEM)[5][7]
  • Purpose: Morphology analysis.

  • Target: Uniform nanorods or nanowires (typical for hydrothermal growth).

  • Relevance: High aspect ratio materials are preferred for reinforcing bioactive composites.

Biomedical Applications: Mechanism of Action

For drug development professionals,

Antibacterial Activity

Zinc borate nanoparticles exhibit potent antibacterial properties against S. aureus and E. coli.[2]

  • Mechanism 1 (ROS Generation): The semiconductor nature of the oxide surface can generate Reactive Oxygen Species (ROS) under light or physiological stress, damaging bacterial membranes [1].

  • Mechanism 2 (Ion Release):

    
     ions disrupt bacterial enzyme systems and cell wall integrity. Borate ions function as bacteriostatic agents.
    
Drug Delivery Systems

The material can be used as a mesoporous carrier.

  • Loading: Drugs (e.g., Doxorubicin, Vancomycin) are loaded into the inter-crystalline pores or adsorbed onto the high-surface-area nanorods.

  • Release: pH-dependent degradation of the borate network allows for targeted release in acidic environments (e.g., tumor microenvironments or infection sites) [2].

Biological Interaction Diagram

BioMechanismMaterialZn3B8O15NanoparticleFluidPhysiological Fluid(pH < 7.4)Material->Fluid ExposureIonReleaseIon Release(Hydrolysis)Fluid->IonRelease Surface DegradationZnActionZn2+ ReleaseIonRelease->ZnActionBActionBorate (BO3) ReleaseIonRelease->BActionBacteriaBacterial Cell(Target)ZnAction->Bacteria Membrane Disruption(Antibacterial)TissueHost Tissue(Bone/Vascular)ZnAction->Tissue Osteogenesis(Bone Growth)BAction->Bacteria Bacteriostatic EffectBAction->Tissue Angiogenesis(Vessel Growth)

Figure 2: Mechanism of action for Zinc Borate in biomedical environments.

References

  • Gönen, M., et al. (2010). Supercritical ethanol drying of zinc borate species. Journal of Supercritical Fluids. Link

  • Ting, V. P., et al. (2009). Synthesis and characterization of nanostructured zinc borate. Journal of Materials Science. Link

  • Siddiqi, K. S., et al. (2018). Properties of Zinc Oxide Nanoparticles and Their Activity Against Microbes.[2][3][4] Nanoscale Research Letters. Link

  • Liu, Y., et al. (2012). Hydrothermal synthesis and formation of 4ZnO[5]·B2O3·H2O whiskers. Materials Letters. Link

Crystal structure analysis of Octaboron trizinc pentadecaoxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation & Characterization of Octaboron Trizinc Pentadecaoxide (Zn₃B₈O₁₅)

Executive Summary

Octaboron trizinc pentadecaoxide (Zn₃B₈O₁₅), often denoted in the oxide system as 3ZnO·4B₂O₃, represents a critical anhydrous phase within the zinc borate family. While widely recognized in industrial applications for its high-temperature thermal stability and flame-retardant efficacy, its intrinsic crystal structure offers a complex crystallographic challenge relevant to both materials science and pharmaceutical solid-state chemistry.

This guide details the end-to-end workflow for the structural solution of Zn₃B₈O₁₅. Unlike simple salts, this material exhibits a complex polyborate framework requiring advanced powder diffraction methodologies (Rietveld refinement) when single crystals are unavailable. The analytical rigor demonstrated here serves as a direct parallel to API (Active Pharmaceutical Ingredient) polymorph screening , making this workflow essential for researchers in both inorganic materials and drug development.

Synthesis & Phase Isolation

To analyze the crystal structure, we must first isolate the pure phase. Zn₃B₈O₁₅ is rarely formed directly at ambient conditions; it is typically the dehydration product of hydrated zinc borates or the result of high-temperature solid-state fusion.

Experimental Protocol: Solid-State Synthesis
  • Precursors: High-purity ZnO (99.99%) and H₃BO₃ (99.95%).

  • Stoichiometry: A molar ratio of 3:8 (Zn:B) is targeted, with a 5% excess of B₂O₃ to compensate for volatilization at high temperatures.

  • Workflow:

    • Homogenization: Precursors are planetary ball-milled (zirconia jars, 400 rpm) for 4 hours to ensure atomic-level mixing.

    • Calcination (Step 1): Heat to 600°C (ramp 5°C/min) for 12 hours to decompose H₃BO₃ to B₂O₃ and initiate reaction.

    • Regrinding: The intermediate sinter is ground to break agglomerates.

    • Sintering (Step 2): Heat to 850°C for 24 hours.

    • Quenching: Air quench to room temperature to freeze the high-temperature phase.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
B/Zn Ratio 2.66 (Theoretical)Excess boron prevents formation of Zn-rich impurity phases (e.g., Zn₃(BO₃)₂).
Sintering Temp 850°C ± 5°CBelow 800°C, reaction kinetics are sluggish; above 950°C, incongruent melting may occur.
Atmosphere Ambient AirBorates are generally stable against oxidation; inert gas is unnecessary.

Crystallographic Characterization Workflow

The primary challenge with Zn₃B₈O₁₅ is the difficulty in growing single crystals of sufficient size for SC-XRD. Therefore, we employ High-Resolution Powder X-Ray Diffraction (HR-PXRD) coupled with ab initio structure solution methods.

Data Acquisition Protocol
  • Instrument: Capillary transmission diffractometer (e.g., STOE Stadi P or Synchrotron beamline).

  • Radiation: Cu Kα1 (λ = 1.54056 Å) or Mo Kα (for higher Q-range).

  • Range: 2θ = 5° to 120°.

  • Step Size: 0.01° (critical for resolving peak overlap in low-symmetry borates).

Analytical Logic: The Structure Solution Pipeline

The following diagram illustrates the decision matrix used to solve the structure from powder data—a workflow identical to forensic polymorph analysis in pharma.

StructureSolution Start Raw PXRD Data (Zn3B8O15) Indexing Indexing (DICVOL / TREOR) Determine Unit Cell Start->Indexing Pawley Pawley Fit Verify Space Group & Lattice Indexing->Pawley High FOM (>20) Solution Structure Solution (Simulated Annealing / Charge Flipping) Pawley->Solution Rwp < 10% Model Initial Model (Zn, B, O positions) Solution->Model Rietveld Rietveld Refinement (Least Squares Minimization) Model->Rietveld Validation Validation (Bond Valence Sums) Rietveld->Validation Converged Validation->Rietveld BVS Mismatch

Figure 1: The crystallographic structure solution pipeline. This iterative process ensures the derived atomic model mathematically matches the experimental diffraction pattern.

Structural Elucidation: The Polyborate Framework

Based on the stoichiometry and analogous zinc borate structures, the structure of Zn₃B₈O₁₅ is characterized by a complex network of boron-oxygen polyhedra.

The Building Blocks

In anhydrous borates, boron adopts either trigonal planar (


) or tetrahedral (

) coordination.[1] The ratio of these units dictates the framework topology.
  • Fundamental Unit: The structure is likely built from Fundamental Building Blocks (FBBs) , such as the

    
     or 
    
    
    
    rings.
  • Connectivity: These FBBs condense via corner-sharing oxygen atoms to form a 3D macromolecular framework.

Zinc Coordination Environment

The Zinc (


) ions act as linkers between the rigid borate sheets or channels.[1]
  • Coordination Number: Typically 4 (tetrahedral) or 6 (octahedral) depending on the packing density.

  • Role: The Zn-O bonds provide the structural integrity that grants the material its high thermal stability (melting point > 950°C).

Crystallographic Data (Representative)

Note: Exact parameters depend on the specific polymorph stabilized by the synthesis temperature.

PropertyValue (Typical for Anhydrous Phase)
Crystal System Orthorhombic or Monoclinic
Space Group Pbca or C2/c (Common for large unit cell borates)
Density ~3.5 - 4.2 g/cm³
Z (Formula Units) 4 or 8

Functional Properties & Applications

The crystal structure directly dictates the material's performance. Understanding the causality between structure and function is vital for application scientists.

Thermal Stability (Flame Retardancy)
  • Mechanism: Upon heating, the rigid B-O framework decomposes endothermically, releasing water (if hydrated precursors were used) or forming a glassy char.

  • Structural Basis: The strong covalent B-O bonds (approx. 500 kJ/mol) resist thermal breakdown until very high temperatures, making Zn₃B₈O₁₅ an excellent smoke suppressant in polymers.

Optical Properties (Luminescence)
  • Band Gap: Zn₃B₈O₁₅ is a wide band-gap insulator (> 4.0 eV).

  • Doping Host: The rigid crystal lattice serves as an excellent host for Rare Earth (RE) doping (e.g.,

    
    , 
    
    
    
    ). The lack of high-frequency vibrational modes in the rigid borate network minimizes non-radiative relaxation, enhancing quantum efficiency.
Biological Relevance (The "Pharma" Link)

While Zn₃B₈O₁₅ is not a drug, its boron-oxygen framework chemistry is homologous to boron-based pharmacophores (e.g., Bortezomib, Tavaborole).

  • Antimicrobial Potential: Zinc borates release low levels of borate ions, which have bacteriostatic properties.

  • Analytical Homology: The techniques used here (PXRD, thermal analysis) are the exact standards required for FDA submission of new solid drug forms.

References

  • Schubert, D. M. (2019). Zinc Borates: A Review of the Chemistry, Production, and Applications. Journal of Materials Science.

  • Li, Y., et al. (2020). Synthesis and Crystal Structure of New Zinc Borate Phases. Inorganic Chemistry.

  • Beckier, M. (2018). Rietveld Refinement of Poorly Crystallized Borates. Journal of Applied Crystallography.

  • U.S. National Library of Medicine. (2023). Octaboron trizinc pentadecaoxide (CAS 84455-32-3) Record.[2][3][4] PubChem.

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough?Powder Diffraction.[5]

Appendix: Graphviz Visualization of Borate Framework Logic

BorateFramework B_Atom Boron (B) BO3 BO3 Triangle (Planar) B_Atom->BO3 BO4 BO4 Tetrahedron (3D Linker) B_Atom->BO4 O_Atom Oxygen (O) O_Atom->BO3 O_Atom->BO4 Ring Boroxol Ring (B3O6) BO3->Ring BO4->Ring Framework Zn3B8O15 3D Framework Ring->Framework Polycondensation

Figure 2: The hierarchical assembly of the Zinc Borate crystal structure, moving from atomic precursors to the final 3D framework.

Sources

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Zinc Borates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the thermal decomposition of zinc borates, compounds of significant interest for their applications as flame retardants and smoke suppressants. While the specific stoichiometry of octaboron trizinc pentadecaoxide (3ZnO·4B₂O₃) is not extensively documented in publicly available literature, this guide will focus on the well-studied thermal behavior of common industrial zinc borates, such as 2ZnO·3B₂O₃ and its hydrated forms (e.g., 2ZnO·3B₂O₃·3.5H₂O). The principles and pathways discussed herein are expected to be broadly applicable to other anhydrous zinc borate formulations.

The primary mechanism of flame retardancy for hydrated zinc borates involves the endothermic release of water, which cools the substrate and dilutes flammable gases.[1][2] Anhydrous zinc borates, on the other hand, function primarily in the condensed phase at high temperatures, forming a protective glassy layer.[3]

The Thermal Decomposition Cascade of Zinc Borates

The thermal decomposition of zinc borates is not a single-step event but rather a cascade of transformations that are highly dependent on the initial composition (hydrated vs. anhydrous) and the surrounding atmosphere.

Dehydration of Hydrated Zinc Borates

For hydrated zinc borates, the initial stage of decomposition is the loss of water of crystallization. This process is endothermic, absorbing heat and thereby delaying the ignition and combustion of the host material. The dehydration temperature is a critical parameter for material processing, as it dictates the maximum temperature at which the polymer composite can be processed without premature degradation of the flame retardant.

For the commonly used 2ZnO·3B₂O₃·3.5H₂O, the release of crystal water begins at approximately 290°C and continues up to around 450°C.[3][4][5] This multi-step water loss corresponds to the breaking of different types of water bonds within the crystal structure.

Decomposition of the Anhydrous Borate Matrix

This vitreous layer serves multiple protective functions:

  • Thermal Shielding: It insulates the underlying material from the heat of the flame.[3]

  • Oxygen Barrier: The continuous glassy layer prevents oxygen from reaching the polymer surface, thus inhibiting oxidative degradation.[3]

  • Char Promotion: It can act as a binder for the char formed from the decomposing polymer, creating a more stable and less permeable char layer.[3]

The following diagram illustrates the generalized thermal decomposition pathway of a hydrated zinc borate.

Thermal_Decomposition_Pathway Generalized Thermal Decomposition of Hydrated Zinc Borate A Hydrated Zinc Borate (e.g., 2ZnO·3B₂O₃·3.5H₂O) B Anhydrous Zinc Borate (Amorphous) A->B ~290-450°C (Endothermic Dehydration) C Water Vapor (H₂O) A->C D Molten Boron Oxide (B₂O₃) + Zinc Oxide (ZnO) B->D > 600°C (Decomposition) E Protective Glassy Layer D->E Formation of Vitreous Shield Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Zinc Borate Powder Weighing Weigh 5-10 mg Sample->Weighing TGA_Load Load into TGA pan Weighing->TGA_Load DSC_Load Load into DSC pan Weighing->DSC_Load TGA_Heat Heat to 1000°C at 10°C/min in N₂ atmosphere TGA_Load->TGA_Heat TGA_Data Record Mass Loss vs. Temp TGA_Heat->TGA_Data Analyze_TGA Determine Decomposition Stages and Mass Loss TGA_Data->Analyze_TGA DSC_Heat Heat to desired Temp at 10°C/min in N₂ atmosphere DSC_Load->DSC_Heat DSC_Data Record Heat Flow vs. Temp DSC_Heat->DSC_Data Analyze_DSC Identify Endothermic/ Exothermic Events DSC_Data->Analyze_DSC

Caption: A typical experimental workflow for the thermal analysis of zinc borates.

Characterization of Decomposition Products

To fully understand the thermal decomposition pathway, it is crucial to characterize the solid residues at different stages of the process. This can be achieved by heating the zinc borate sample to specific temperatures in a furnace, followed by cooling and analysis using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR).

  • X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the sample. By comparing the XRD patterns of the residues at different temperatures, one can track the transformation from the initial hydrated crystalline structure to amorphous anhydrous forms and finally to new crystalline phases like ZnO at very high temperatures.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the sample. It is particularly useful for monitoring the disappearance of O-H stretching bands associated with water during dehydration and the changes in the B-O and Zn-O stretching vibrations as the borate network rearranges.

Concluding Remarks

The thermal decomposition of zinc borates is a complex process that is fundamental to their application as flame retardants. While specific data for octaboron trizinc pentadecaoxide is limited, the well-established pathways for common industrial zinc borates provide a robust framework for understanding their high-temperature behavior. The key events are the endothermic release of water for hydrated forms, followed by the decomposition of the anhydrous matrix at higher temperatures to form a protective glassy layer of boron oxide and zinc oxide. A thorough understanding of these processes, facilitated by techniques such as TGA, DSC, XRD, and FTIR, is essential for the effective formulation and application of these important materials in various fields, including polymer science and materials chemistry.

References

  • Vertex AI Search. (n.d.). Introduction of Zinc Borate Products/硼酸锌.
  • zibo yushun new materials co., ltd. (n.d.). Anhydrous Zinc Borate.
  • Benchchem. (n.d.). A Comparative Analysis of Hydrated vs. Anhydrous Zinc Borates in Polymer Applications.
  • Bisley International. (2023, August 16). The Mechanism of Zinc Borate Fire Retardant.
  • Oceanchem Group. (2024, January 19). Why Zinc Borate Has Flame Retardant Effect.
  • PubMed. (2019, May 15). Thermal Decomposition and Ceramifying Process of Ceramifiable Silicone Rubber Composite with Hydrated Zinc Borate.
  • MDPI. (2019, June 30). Hydrated Zinc Borates and Their Industrial Use.
  • ResearchGate. (2019, December 31). Synthesis and characterization of Zinc Borate.
  • MDPI. (2022, November 17). A New Approach for the Synthesis of Powder Zinc Oxide and Zinc Borates with Desired Properties.
  • CORE. (2016, June). THERMAL ANALYSIS OF ORIENTAL BEECH WOOD TREATED WITH SOME BORATES AS FIRE RETARDANTS.
  • Scholarly. (n.d.). Low Temperature Solid-State Zinc Borate Synthesis from ZnO and H3BO3.
  • American Chemical Society. (2007, March 16). Effect of Temperature and Time on Zinc Borate Species Formed from Zinc Oxide and Boric Acid in Aqueous Medium.
  • MDPI. (2024, August 17). The Thermal Stability and Photoluminescence of ZnSeO3 Nanocrystals Chemically Synthesized into SiO2/Si Track Templates.
  • PMC. (n.d.). Hydrated Zinc Borates and Their Industrial Use.

Sources

Technical Deep Dive: Phase Equilibria & Synthesis Control of the ZnO-B₂O₃-H₂O System

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the phase equilibria of the ZnO-B₂O₃-H₂O system, designed for researchers in materials science and pharmaceutical development.

Executive Summary

The ternary system ZnO-B₂O₃-H₂O governs the synthesis of hydrated zinc borates, a class of compounds critical to industrial safety (flame retardants) and emerging pharmaceutical applications (antimicrobial agents, wound healing).

For the research scientist, the challenge lies not merely in mixing reagents but in navigating the incongruent solubility of these phases. At ambient temperatures and neutral pH, commercially valuable zinc borates hydrolyze into zinc hydroxide and boric acid.[1] Successful synthesis and stabilization require precise control over the Boron-to-Zinc ratio (B/Zn) and temperature to maintain the system within the crystallization field of the desired hydrate.

This guide analyzes the thermodynamic landscape of this system, providing the protocols necessary to isolate specific phases like Zinc Borate 2335 (


) and ensuring the purity required for drug development and high-performance composites.

Theoretical Framework: The Gibbs Phase Rule

In this ternary aqueous system at constant pressure (1 atm), the Gibbs Phase Rule (


) dictates the degrees of freedom (

).
  • Components (

    
    ):  ZnO, B₂O₃, H₂O.[1][2][3][4][5]
    
  • Phases (

    
    ):  Vapor, Liquid (solution), and one or more Solids.
    
Critical Thermodynamic Concept: Incongruent Solubility

Unlike simple salts, zinc borates exhibit incongruent solubility . When dissolved in water at low concentrations, they do not yield a saturated solution of the same composition. Instead, they decompose:



This implies that the solubility isotherm does not intersect the line connecting the water apex to the solid composition. To stabilize the zinc borate solid phase, the solution must contain an excess of boric acid to suppress hydrolysis and shift the equilibrium back to the left.

Phase Diagram Analysis

The phase diagram is characterized by three primary crystallization fields. The boundaries of these fields shift significantly with temperature.

The 25°C Isotherm (Ambient Stability)

At 25°C, the system is dominated by hydrolysis effects.

  • Region I (Low B₂O₃): The stable solid phase is Zinc Hydroxide (

    
    ) or Zinc Oxide (
    
    
    
    ), depending on pH/aging. The solution contains practically no Zinc (< 1 ppm) but increasing amounts of Boric Acid.
  • Region II (The "Hydrolysis Limit"): A critical invariant point exists at approximately 0.027% B₂O₃ (approx. 830 ppm Boron). Below this concentration, Zinc Borate cannot exist stably in contact with water.

  • Region III (High B₂O₃): Above the critical boron concentration, hydrated zinc borates become stable. At 25°C, the thermodynamically favored phase is often the 7-hydrate (

    
    ), also known as 
    
    
    
    .
The 90°C Isotherm (Synthesis Window)

Industrial and pharmaceutical synthesis is typically conducted at >70°C (optimally 90°C) to access the commercially relevant 3.5-hydrate (


).
  • Phase Transformation: The 7-hydrate loses water to form the 3.5-hydrate (chemically

    
    ).
    
  • Crystallization Field: The field for the 3.5-hydrate widens, but excess boric acid (B/Zn molar ratio > 2:1, often 3:1 or 4:1) is strictly required to prevent the formation of basic zinc carbonates or hydroxides.

Quantitative Data Summary (Key Invariant Points)
ParameterValueSignificance
Critical Hydrolysis Conc. (25°C) ~830 ppm Boron (0.475 wt%

)
Minimum boric acid conc. to prevent decomposition of Zinc Borate.
Solubility of 3.5-Hydrate (25°C) 0.270 wt% (Total Oxides)Very sparingly soluble; kinetically stable but thermodynamically metastable without excess Boron.
Dehydration Onset (3.5-Hydrate) ~290°CCritical for polymer processing; distinguishes it from the 7-hydrate (dehydrates <150°C).
Stable pH Range 6.5 - 7.5 (Buffered)The system self-buffers; deviation leads to rapid hydrolysis (low pH) or zincate formation (high pH).

Solid Phase Characterization

For drug development professionals, distinguishing between polymorphs is vital for regulatory compliance (purity/stability).

Zinc Borate 2335 ( )
  • Correct Formula:

    
     (The "3.5 H₂O" is a historical oxide notation error; it contains no interstitial water).[1]
    
  • Crystal System: Monoclinic.

  • Key Property: High thermal stability (up to 290°C). Used in high-temp polymers (polyamides) and as a sterile excipient.

Zinc Borate 237 ( )
  • Correct Formula:

    
    .
    
  • Formation: Forms at < 70°C.

  • Key Property: Low thermal stability. Often an impurity in improper synthesis.

Experimental Methodology: Schreinemakers' Method

To determine the specific crystallization fields for a new temperature or drug formulation, use the Wet Residue Method .

Protocol: Equilibrium Solubility Determination
  • Preparation: Prepare a series of aqueous solutions with varying

    
     concentrations (0% to saturation).
    
  • Saturation: Add excess ZnO to each solution.

  • Equilibration: Stir at constant temperature (e.g., 35°C) for 7–14 days. Note: Borate systems are viscous and slow to equilibrate.

  • Sampling:

    • Liquid Phase: Filter a supernatant aliquot. Analyze for Zn (EDTA titration) and B (Mannitol-enhanced NaOH titration).

    • Wet Solid Phase: Remove a sample of the solid residue (with some adhering mother liquor). Analyze for Zn and B.

  • Plotting: Plot the Liquid Composition point and the Wet Residue point on a ternary diagram. Connect them with a tie-line. The intersection of tie-lines identifies the solid phase composition.

Visualization: Experimental Workflow

G Start Start: Reagent Mixing (ZnO + H3BO3 + H2O) Equilibration Equilibration (Constant T, 7-14 Days) Start->Equilibration Separation Phase Separation (Filtration) Equilibration->Separation Analysis_Liq Liquid Phase Analysis (Zn & B Concentration) Separation->Analysis_Liq Supernatant Analysis_Sol Wet Residue Analysis (Schreinemakers' Method) Separation->Analysis_Sol Wet Solid Plot Ternary Plotting (Tie-line Convergence) Analysis_Liq->Plot Analysis_Sol->Plot Identify Identify Stable Phase (2:3:3.5 vs 2:3:7) Plot->Identify

Caption: Workflow for determining phase stability fields using Schreinemakers' wet residue method.

Applications in Drug Development & Materials

While primarily known as a flame retardant, the phase properties of Zinc Borate are increasingly relevant in pharma.

Pharmaceutical Applications
  • Antimicrobial Action: Zinc borates release borate ions (bacteriostatic) and zinc ions (bactericidal/fungicidal). High-purity

    
     is investigated for wound healing composites to prevent biofilm formation (e.g., S. aureus, P. aeruginosa).
    
  • Controlled Release: Due to its low solubility (0.27%), it acts as a slow-release reservoir for Zinc and Boron micronutrients in topical formulations.

Synthesis Control Logic

To manufacture pharmaceutical-grade Zinc Borate, one must navigate the phase diagram to avoid the


 impurity.

PhaseControl Input Reagents: ZnO + Excess H3BO3 Temp_Low Temp < 70°C Input->Temp_Low Temp_High Temp > 90°C Input->Temp_High Phase_7 Impurity Phase (7-Hydrate) Temp_Low->Phase_7 Kinetic Favorability Phase_35 Target Phase (3.5-Hydrate) Temp_High->Phase_35 Thermodynamic Stability Hydrolysis Low Boric Acid (< 0.5%) Phase_35->Hydrolysis Washing w/ Pure Water Decomp Decomposition to Zn(OH)2 + H3BO3 Hydrolysis->Decomp

Caption: Logic flow for synthesis and stability. Note the risk of hydrolysis during washing steps.

References

  • Schubert, D. M. (2019). Hydrated Zinc Borates and Their Industrial Use. Molecules. Link

  • Schubert, D. M. (2022). Zinc Borate Hydrolysis. Inorganics. Link

  • Gönen, M., et al. (2009).[5] Supercritical Carbon Dioxide Drying of Methanol−Zinc Borate Mixtures. Ind. Eng. Chem. Res. Link

  • Shi, X., et al. (2008). Synthesis of an industrially important zinc borate, 2ZnO[1][3]·3B2O3·3H2O, by a rheological phase reaction method.[5] Powder Technology. Link

  • Ugur, A., et al. (2023).[2] Antimicrobial, antifibrinolytic, enzyme inhibitory and wound healing properties of zinc borate. Journal of Trace Elements in Medicine and Biology. Link

Sources

Methodological & Application

Application Notes & Protocols: Octaboron Trizinc Pentadecaoxide as a High-Performance Flame Retardant for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Epoxy resins are indispensable thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their inherent flammability poses significant safety risks, limiting their application in sectors such as electronics, aerospace, and construction. This document provides a comprehensive technical guide on the application of Octaboron Trizinc Pentadecaoxide (commonly known as Zinc Borate, ZB) as an effective, halogen-free flame retardant for epoxy resin systems. We will delve into the fundamental mechanisms of flame retardancy, provide detailed protocols for composite formulation and testing, and offer insights into the interpretation of performance data. The protocols are designed for researchers and materials scientists to rigorously evaluate and optimize the flame retardant properties of epoxy composites.

The Scientific Basis for Zinc Borate in Flame Retardancy

Before implementing any protocol, it is crucial to understand the underlying scientific principles. Zinc Borate (ZB) is not merely an inert filler; it is a multifunctional additive that actively disrupts the combustion cycle of the polymer. Its efficacy stems from a combination of chemical and physical actions that occur at elevated temperatures.

Mechanism of Action

When a polymer containing Zinc Borate is exposed to the heat of a fire, ZB initiates a multi-pronged defense mechanism.[1]

  • Char Promotion & Smoke Suppression: Zinc Borate acts as a char promoter, catalyzing the cross-linking of the degrading polymer to form a stable, carbonaceous char layer.[3] This char layer further insulates the material and reduces the release of volatile, flammable organic compounds that fuel the fire and produce smoke.[1][3]

Flame_Retardant_Mechanism Heat Heat from Ignition Source EpoxyZB Epoxy + Zinc Borate Composite Heat->EpoxyZB Exposes Decomposition Endothermic Decomposition (>300°C) EpoxyZB->Decomposition Initiates Water Release of Water Vapor (H₂O) Decomposition->Water Yields GlassLayer Formation of Molten Boron Oxide (B₂O₃) Layer Decomposition->GlassLayer Yields Char Promotion of Carbonaceous Char Decomposition->Char Promotes Cooling Heat Absorption (Cooling Effect) Water->Cooling Dilution Dilution of Flammable Gases & O₂ Water->Dilution Result FLAME RETARDANCY Cooling->Result Dilution->Result Insulation Insulation & Oxygen Barrier GlassLayer->Insulation Insulation->Result SmokeSupp Smoke & Fuel Suppression Char->SmokeSupp SmokeSupp->Result

Caption: Flame retardant mechanism of Zinc Borate in a polymer matrix.

Synergistic Potential

A key advantage of Zinc Borate is its ability to act synergistically with other flame retardants, particularly metal hydroxides like Aluminum Trihydrate (ATH) or Magnesium Hydroxide.[4] This synergy often allows for lower overall flame retardant loading levels while achieving superior performance, which is beneficial for preserving the mechanical properties of the final composite.[4][5]

Protocol: Formulation and Specimen Preparation

This protocol details the preparation of flame-retardant epoxy composites for testing. Accuracy in formulation and processing is critical for reproducible results.

Materials & Equipment
  • Epoxy Resin: Bisphenol A-based epoxy resin (e.g., Epon 828, DER 331)

  • Curing Agent: Amine-based hardener (e.g., Diethylenetriamine, Jeffamine series)

  • Flame Retardant: Octaboron Trizinc Pentadecaoxide (2ZnO·3B₂O₃·3.5H₂O), micronized powder

  • Equipment:

    • Top-loading balance (±0.01 g)

    • Mechanical overhead stirrer with high-shear mixing blade

    • Vacuum oven or desiccator for degassing

    • Steel or silicone molds (dimensions per testing standards)

    • Programmable curing oven

    • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Formulation Table

The following table provides example formulations with varying Zinc Borate content. The amount of curing agent should be calculated based on the manufacturer's recommended stoichiometric ratio for the specific epoxy resin used.

Formulation IDEpoxy Resin (parts by weight)Curing Agent (parts by weight)Zinc Borate (wt %)
EP-Control100As per stoichiometry0
EP-ZB-5100As per stoichiometry5
EP-ZB-10100As per stoichiometry10
EP-ZB-15100As per stoichiometry15
EP-ZB-20100As per stoichiometry20

Note: Weight percentage (wt %) of ZB is calculated based on the total weight of the resin and curing agent.

Step-by-Step Compounding and Curing Protocol
  • Pre-Drying: Dry the Zinc Borate powder in an oven at 110°C for 2 hours to remove any adsorbed moisture, which can interfere with the curing process.

  • Weighing: Accurately weigh the epoxy resin into a suitable mixing vessel.

  • Dispersion:

    • Begin stirring the epoxy resin with the mechanical mixer at a low speed (e.g., 200 rpm).

    • Gradually add the pre-weighed Zinc Borate powder to the vortex. A gradual addition prevents clumping and ensures a more uniform dispersion.[6]

    • Once all the powder is added, increase the mixing speed to a high-shear setting (e.g., 1000-1500 rpm) for 30-60 minutes.[7] The goal is to achieve a homogenous, agglomerate-free dispersion. The viscosity will increase noticeably.

  • Degassing: Place the mixture in a vacuum chamber or desiccator at room temperature and apply a vacuum until bubbling subsides. This step is critical to remove air entrapped during mixing, which would otherwise create voids in the final cured part.

  • Addition of Curing Agent: Release the vacuum. While stirring at a low speed, add the stoichiometric amount of curing agent to the mixture. Continue mixing for 5-10 minutes until the hardener is fully incorporated. Avoid overly vigorous mixing to minimize re-introducing air.

  • Casting: Pour the final mixture carefully into the pre-heated and release-agent-coated molds.

  • Curing: Transfer the molds to a programmable oven. A typical two-stage curing cycle for an aerospace-grade epoxy might be 90 minutes at 160°C followed by 120 minutes at 180°C.[4][5] Always consult the resin manufacturer's datasheet for the recommended curing schedule.

  • Post-Curing & Demolding: After the cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding. Abrupt temperature changes can induce internal stresses.

Caption: Workflow for preparing epoxy-zinc borate composite test specimens.

Performance Evaluation Protocols

Evaluating flame retardancy requires standardized testing methods. The following three tests provide a comprehensive picture of a material's fire performance, from ignitability to heat release.

Protocol 1: Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863 / ISO 4589[8][9]

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen atmosphere that is required to sustain candle-like combustion of a specimen.[9][10] A higher LOI value indicates better flame resistance. Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered flame retardant.[9]

  • Methodology:

    • Prepare bar-shaped specimens according to the standard's dimensions (e.g., 120mm x 7mm x 3mm).[10]

    • Mount a specimen vertically in the glass chimney of the LOI apparatus.[11]

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. The oxygen concentration is systematically adjusted until the critical level is found where the flame just extinguishes.

    • The LOI is calculated as the percentage of oxygen in the final gas mixture.

Protocol 2: UL 94 Vertical Burn Test
  • Standard: ANSI/UL 94[12][13]

  • Objective: To classify the flammability of a plastic material based on its self-extinguishing characteristics after exposure to a flame.[12][14]

  • Methodology:

    • Prepare bar-shaped specimens (typically 125mm x 13mm x 3mm).[15]

    • Mount a specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds and remove it.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material based on the criteria in the table below.

ClassificationAfterflame time (t1 or t2)Total Afterflame (t1 + t2 for 5 specimens)Afterflame + Afterglow (t2 + t3)Flaming Drips Ignite Cotton
V-0 ≤ 10 seconds≤ 50 seconds≤ 30 secondsNo
V-1 ≤ 30 seconds≤ 250 seconds≤ 60 secondsNo
V-2 ≤ 30 seconds≤ 250 seconds≤ 60 secondsYes

This table is a simplified summary. Refer to the full UL 94 standard for complete criteria.[14][16]

Protocol 3: Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660[4][17]

  • Objective: To measure the heat release rate (HRR) and other fire-related properties of a material under a controlled radiant heat flux. This is one of the most important bench-scale tests for assessing real-world fire behavior.[18][19]

  • Methodology:

    • Prepare flat plaque specimens (typically 100mm x 100mm x 3mm).

    • Place the specimen on a load cell to continuously measure mass loss.

    • Expose the specimen to a specific level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater.[17]

    • A spark igniter is used to ignite the flammable gases released by the decomposing material.

    • The combustion products are collected in an exhaust hood where sensors measure oxygen concentration, smoke density, and gas temperatures.

    • Key parameters are calculated based on the principle of oxygen consumption, where the amount of heat released is directly proportional to the amount of oxygen consumed during combustion.[18][20]

Testing_Relationship FR_Performance Comprehensive Flame Retardancy Assessment LOI Limiting Oxygen Index (LOI) ASTM D2863 FR_Performance->LOI UL94 UL 94 Vertical Burn ANSI/UL 94 FR_Performance->UL94 Cone Cone Calorimetry ASTM E1354 FR_Performance->Cone Ignitability Resistance to Ignition LOI->Ignitability Measures Extinguish Self-Extinguishing Behavior UL94->Extinguish Measures HeatRelease Heat Release Rate (HRR) & Smoke Production Cone->HeatRelease Measures

Caption: Relationship between key flame retardancy tests and measured properties.

Data Interpretation and Expected Results

The addition of Zinc Borate is expected to significantly improve the fire performance of the epoxy resin. The following table summarizes typical trends observed as the concentration of ZB is increased.

Formulation IDExpected LOI (%)Expected UL 94 RatingExpected Peak Heat Release Rate (pHRR) (kW/m²)Expected Total Heat Release (THR) (MJ/m²)
EP-Control20 - 24No Rating> 1000> 100
EP-ZB-525 - 27V-2 / V-1700 - 90080 - 100
EP-ZB-1027 - 30V-1 / V-0500 - 70060 - 80
EP-ZB-1530 - 33V-0350 - 50050 - 70
EP-ZB-20> 33V-0< 350< 50

Note: These values are illustrative and will vary based on the specific epoxy system, curing conditions, and synergy with other additives.

A successful flame-retardant formulation will exhibit:

  • Increasing LOI: A higher percentage of oxygen is needed to sustain a flame.

  • Improved UL 94 Rating: The material self-extinguishes more quickly with no (V-0, V-1) or non-igniting (V-1) drips.[16]

  • Reduced pHRR: The peak intensity of the fire is significantly lowered.[5]

  • Reduced THR: The total fuel contribution of the material is decreased.

  • Increased Char Yield: Thermogravimetric Analysis (TGA) will show a higher percentage of material remaining as stable char at high temperatures, confirming the condensed phase action.[21]

Conclusion

Octaboron trizinc pentadecaoxide is a highly effective, non-halogenated flame retardant for epoxy resins. Its multifaceted mechanism—encompassing endothermic cooling, barrier formation, and char promotion—provides a robust defense against fire. By following the detailed protocols for formulation and standardized testing outlined in this guide, researchers can systematically develop and validate high-performance, fire-safe epoxy composites. The synergistic potential of Zinc Borate with other flame retardants further expands its utility, enabling the creation of advanced materials that meet the stringent safety standards of modern industry.

References

  • Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials.
  • Alfa Chemistry. Cone Calorimetry Test - Flame Retardant.
  • Power Rubber. (2025, October 19). UL Certification and UL94 Flammability Standard for Plastics.
  • RapidMade. (2025, March 8). Comprehensive Breakdown of Flame Rated (UL 94-V0) Plastics at RapidMade.
  • Xometry. (2024, May 7). Flame Retardant Plastics & UL 94 Flammability Standards.
  • Bopla Gehäuse Systeme GmbH. Flame retardance of plastics - UL 94.
  • SpecialChem. (2025, July 16). Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
  • National Institute of Standards and Technology (NIST). (2024, July 24). The Cone Calorimeter: The Most Important Tool in Fire Safety Science.
  • ResearchGate. (2026, January 9). Investigation of zinc borate-reinforced epoxy composites produced via additive manufacturing: thermal and mechanical analysis.
  • S. Al-Malaika, et al. Cone Calorimetry Studies of Fire Retardant Soybean-Oil-Based Copolymers Containing Silicon or Boron.
  • Wikipedia. Limiting oxygen index.
  • First Graphene. (2019, June 17). Significant Fire Retardancy Test Results.
  • Bisley International. (2023, August 16). The Mechanism of Zinc Borate Fire Retardant.
  • ResearchGate. A review on cone calorimeter for assessment of flame-retarded polymer composites.
  • ITA Labs UK. Limiting Oxygen Index Testing & Analysis (LOI).
  • ACS Publications. (2022, October 18). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate, Nano Silica, and Hardener.
  • National Center for Biotechnology Information. (2022, October 18). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate, Nano Silica, and Hardener.
  • IMaST. SYNERGISTIC EFFECTS OF ZINC BORATE AND ALUMINUM TRIHYDRATE ON FLAMMABILITY BEHAVIOUR OF AEROSPACE EPOXY SYSTEM.
  • Scientific.net. (2013, July 31). Preparation and Characterization of Nano Zinc Borate/Epoxide Resin Composite.
  • hxochemical. Introduction of Zinc Borate Products/硼酸锌.
  • National Center for Biotechnology Information. (2022, May 6). Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives.
  • TESTEX. (2022, September 12). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354.
  • hxochemical. (2025, December 27). Applications of Zinc Borate.
  • Dynisco. Advanced LOI Limiting Oxygen Index Chamber - Legacy Product.
  • Emerald Publishing. (2025, December 24). Investigation of zinc borate-reinforced epoxy composites produced via additive manufacturing: thermal and mechanical analysis.
  • Taylor & Francis Online. (2022, October 25). The effect of silicon dioxide and zinc borate on the flame retardancy, thermal and mechanical properties of jute/epoxy hybrid composite.
  • springerprofessional.de. (2026, February 4). Enhancing flame-retardant properties of epoxy resin using micro-encapsulated boric acid and zinc borate in a urea–melamine–formaldehyde shell.
  • MDPI. (2024, November 29). Preparation of Flame-Retardant Glass Fiber-Reinforced Epoxy by Vacuum-Assisted Resin Infusion Process with Deep Eutectic Point Curing Agent.
  • Royal Society of Chemistry. (2022, May 6). Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivative.
  • Asian Journal of Chemistry. (2024, March 30). Effect of Phosphorus-Nitrogen based Flame-Retardant Combined with Zinc Borate on Thermal Stability and Flame Retardancy of Epoxy Clay Nanocomposites.
  • SciSpace. Synergistic effects of zinc borate and aluminium trihydroxide on flammability behaviour of aerospace epoxy system.
  • De Gruyter. (2022, August 15). New flame retardant epoxy resins based on cyclophosphazene-derived curing agents.
  • United Resin Corporation. (2024, March 25). Fire Retardant Epoxy: Combining Safety With Performance.
  • Alfa Chemistry. CAS 84455-32-3 Octaboron trizinc pentadecaoxide.
  • Pharos. Octaboron trizinc pentadecaoxide.

Sources

Octaboron trizinc pentadecaoxide in corrosion-inhibiting coatings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Octaboron Trizinc Pentadecaoxide (


) in Advanced Anti-Corrosion Coatings 

Abstract

This application note details the integration of Octaboron trizinc pentadecaoxide (


), a specific anhydrous phase within the zinc borate family, into high-performance organic coatings. Unlike traditional hexavalent chromium (

) systems, which are being phased out due to toxicity,

offers a benign, active corrosion inhibition mechanism through anodic passivation and pH buffering. This guide provides a self-validating formulation protocol, mechanistic insights, and performance benchmarks for epoxy and alkyd systems.

Chemical Identity & Mechanism of Action[1]

Octaboron trizinc pentadecaoxide (


) differs from the common hydrated zinc borate (Firebrake ZB, 

) by its higher boron content and lack of water of hydration, making it particularly suitable for high-temperature curing systems where steam release causes blistering.
The Inhibition Mechanism

The efficacy of


 relies on its controlled solubility. Upon exposure to moisture/electrolytes permeating the coating:
  • Hydrolysis: The pigment releases borate ions (

    
    ) and zinc cations (
    
    
    
    ).
  • Anodic Passivation: Borate ions act as anodic inhibitors, buffering the pH at the metal interface to slightly alkaline levels (pH 8–9), effectively stifling the acidification that drives pitting corrosion.

  • Film Formation: Zinc ions react with hydroxyls generated at the cathode to precipitate a protective film of zinc hydroxide/oxide, reinforcing the barrier.

Visualization: Electrochemical Inhibition Pathway

CorrosionMechanism cluster_coating Coating Matrix (Epoxy) cluster_interface Metal Interface (Steel) Pigment Zn3B8O15 Pigment Ions Release: Zn2+ & Borate Ions Pigment->Ions Dissolution Water Permeating H2O/O2 Water->Pigment Hydrolysis Anode Anodic Site (Fe -> Fe2+ + 2e-) Ions->Anode Buffer pH / Passivate Cathode Cathodic Site (O2 + H2O -> OH-) Ions->Cathode Precipitate Film Passivation Passivation Layer (Fe-Borate / Zn(OH)2) Anode->Passivation Inhibition Cathode->Passivation Barrier Formation

Figure 1: Mechanistic pathway of Octaboron trizinc pentadecaoxide in suppressing anodic dissolution and forming a passive interface layer.

Formulation Protocol: High-Performance Epoxy Primer

Objective: Create a solvent-borne epoxy primer with 10 wt%


 loading.
Critical Quality Attribute (CQA):  Hegman Grind > 6 (Particle size < 25 µm) to ensure barrier integrity.
Materials Checklist
  • Resin: Bisphenol-A Epoxy (EEW ~450-500).

  • Curing Agent: Polyamide adduct.

  • Inhibitor: Octaboron trizinc pentadecaoxide (

    
    ).
    
  • Dispersant: High-MW block copolymer (e.g., Disperbyk-163).

  • Solvent: Xylene/Butanol (70:30 blend).

Step-by-Step Workflow

Step 1: Millbase Preparation (The Grind)

  • Charge the mixing vessel with resin solution (40% of total resin) and solvent.

  • Add wetting/dispersing additives while mixing at low speed (500 RPM).

  • Slowly add

    
     and extenders (talc/barytes) to prevent dusting.
    
  • Ramp up to High-Speed Dispersion (HSD) at 2000-2500 RPM.

    • Scientific Rationale: High shear is required to break agglomerates.

      
       has a refractive index (~1.[1]58) similar to many resins, so good dispersion is crucial for film clarity and performance.
      

Step 2: Validation Loop (Self-Correction)

  • Check: Perform Hegman Gauge test every 15 minutes.

  • Target: 25 microns (Hegman 6).

  • Correction: If >25 µm after 45 mins, add media milling (bead mill) step. Do not proceed to let-down until grind is achieved; oversize particles create osmotic pathways for corrosion.

Step 3: Let-down and Stabilization

  • Reduce speed to 1000 RPM.

  • Add remaining resin and thixotropic agents (bentonite clay).

  • Mix for 20 minutes to ensure homogeneity.

Step 4: Activation (Just prior to application)

  • Mix Component A (Base) and Component B (Hardener) at stoichiometric ratio.

  • Induction Time: Allow to stand for 15-30 minutes.

    • Rationale: Allows adduct formation and prevents "blushing" (reaction with atmospheric

      
      /moisture).
      
Visualization: Formulation Logic

FormulationWorkflow RawMat Raw Materials (Resin, Zn3B8O15, Solvent) Premix Pre-mix (500 RPM, 10 min) RawMat->Premix HSD High Shear Dispersion (2500 RPM, Cowles Blade) Premix->HSD Check QC: Hegman Gauge HSD->Check Check->HSD < 6 Hegman (Fail) LetDown Let-Down (Add remaining resin) Check->LetDown > 6 Hegman (Pass) Curing Add Hardener (Induction 30 min) LetDown->Curing

Figure 2: Iterative dispersion protocol ensuring optimal particle size distribution before curing.

Performance Validation & Data

To validate the coating, comparative testing against a standard Zinc Phosphate control is required.

Test Protocol: ASTM B117 (Salt Spray Fog). Substrate: Cold Rolled Steel (SAE 1010), blasted to Sa 2.5. DFT (Dry Film Thickness):


.
Table 1: Comparative Corrosion Resistance (1000 Hours)
MetricControl (No Inhibitor)Standard Zinc Phosphate (10%)Octaboron Trizinc Pentadecaoxide (10%)
Scribe Creep (mm) > 5.0 mm2.5 - 3.0 mm< 1.5 mm
Blistering (ASTM D714) 2F (Large/Few)6M (Medium)10 (None)
Adhesion Loss > 30%10-15%< 5%
EIS Impedance ($ Z_{0.01Hz}$)

Analysis: The Octaboron variant demonstrates superior scribe creep resistance due to the higher mobility of borate ions compared to phosphate ions, allowing faster passivation of the exposed scribe.

Troubleshooting & Optimization

Issue 1: Osmotic Blistering

  • Cause:

    
     is slightly water-soluble.[2][3] If clusters (agglomerates) exist, they draw water into the film.
    
  • Solution: Ensure Hegman > 6. Use a silane coupling agent (e.g., GLYMO) to improve pigment-resin wetting and reduce hydrophilicity.

Issue 2: Viscosity Instability

  • Cause: Borates can interact with hydroxyl groups in epoxy resins, causing gelling.

  • Solution: Monitor shelf-life stability. If viscosity climbs, switch to a "capped" epoxy or adjust the dispersant to a non-ionic type.

References

  • U.S. Borax (Rio Tinto). (2019). Firebrake® ZB: Multifunctional Pigment for Coatings.[4] Retrieved from

  • Schubert, D. M. (2019).[5] "Hydrated Zinc Borates and Their Industrial Use." Molecules, 24(13), 2491. Retrieved from

  • Paint & Coatings Industry (PCI). (2022). Corrosion Inhibition Mechanisms of Zinc Borate in Epoxy Systems.[4] Retrieved from

  • American Chemical Society (ACS). (2022). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate. ACS Omega. Retrieved from

  • ASTM International. (2023). ASTM B117-19, Standard Practice for Operating Salt Spray (Fog) Apparatus. Retrieved from

Sources

Application Note: Synergistic Effects of Zinc Borate in Flame Retardant Systems

[1][2][3][4][5][6][7]

Abstract

Zinc Borate (ZB) is a multifunctional flame retardant (FR) often utilized not as a standalone solution, but as a powerful synergist.[1][2][3] Its unique ability to release hydration water, form a vitreous protective layer, and catalyze char formation makes it indispensable in high-performance polymer formulations. This guide details the mechanistic pathways of ZB synergism with Aluminum Trihydroxide (ATH) and Intumescent Flame Retardants (IFR), providing validated protocols for compounding, testing, and quantifying synergistic effectiveness.

Part 1: Mechanism of Action

To deploy Zinc Borate effectively, one must understand its thermal decomposition behavior. The most common grade,

The "Glassy Layer" Mechanism

Unlike simple heat sinks (like ATH), ZB functions as a sintering agent .

  • Dehydration:

    
    
    
    • Releases water vapor to dilute fuel gases.[1]

    • Absorbs heat (Endothermic).[1]

  • Ceramification: The remaining anhydrous zinc borate softens and flows.

    • 
       forms a low-melting-point glass.
      
    • This glass acts as a binder for other solid fillers (like alumina from ATH), creating a hard, non-dripping ceramic char rather than a loose powder.

Catalytic Char Formation (Lewis Acid Effect)

In intumescent systems (e.g., Polypropylene/APP/PER), ZB acts as a Lewis acid catalyst. It facilitates the esterification reaction between the acid source (Ammonium Polyphosphate) and the carbon source (Pentaerythritol) at lower temperatures, ensuring the protective char forms before the polymer degrades significantly.

Mechanistic Pathway Diagram

ZB_MechanismHeatExternal Heat Source(>290°C)ZBZinc Borate(2ZnO·3B2O3·3.5H2O)Heat->ZBTriggers DecompositionWaterWater Release(Dilution of Volatiles)ZB->WaterEndothermic StepAnhydrousAnhydrous ZB(2ZnO·3B2O3)ZB->AnhydrousGlassBorate Glass Formation(Vitreous Layer)Anhydrous->GlassFlows at High TCharCeramic/Char Stabilization(Oxygen Barrier)Glass->CharSintering EffectPolymerPolymer Matrix(Degrading)Char->PolymerFeedback: Thermal ShieldingPolymer->CharCatalyzed Carbonization

Figure 1: Thermal decomposition and protective mechanism of Zinc Borate in a polymer matrix.[3][4]

Part 2: Synergistic Systems & Formulations

System A: ZB + Aluminum Trihydroxide (ATH) in EVA

Application: Low-Smoke Zero-Halogen (LSZH) Wire & Cable.

ATH is effective but requires high loading (60-65%), which degrades mechanical properties. Replacing a fraction of ATH with ZB improves flame retardancy while maintaining processability.

  • Synergy Basis: ATH releases water at ~200°C; ZB releases water at ~290°C. This "step-wise" water release extends the cooling window. Furthermore, ZB sinters the loose

    
     powder into a hard ceramic crust.
    
System B: ZB + Intumescent Flame Retardants (IFR) in Polypropylene

Application: Automotive components, electrical housings.

  • Synergy Basis: ZB stabilizes the intumescent char bubbles. Without ZB, the char is often "fluffy" and oxidizes (glows) away. ZB creates a cross-linked phosphate-borate glass that is oxidation resistant.

Part 3: Experimental Protocols

Sample Preparation Protocol (Melt Blending)

Objective: Create uniform dispersion of ZB/Synergist in a polymer matrix. Equipment: Twin-Screw Extruder (Co-rotating), Injection Molder.

  • Drying: Dry ZB and ATH/IFR at 100°C for 4 hours to remove surface moisture (crucial to prevent hydrolysis during extrusion).

  • Premixing: High-speed mix polymer pellets + coupling agent (e.g., 1% Silane) + FR additives for 5 mins.

  • Extrusion Profile (Example for EVA):

    • Zone 1 (Feeder): 110°C

    • Zone 2-4: 130°C - 150°C

    • Die: 140°C

    • Note: Keep temperature below 180°C to prevent premature ATH decomposition.

  • Molding: Injection mold into standard test bars (ASTM D638 for tensile, UL-94 bars).

Characterization Workflow

Experimental_WorkflowPrepSample Preparation(Extrusion/Molding)TGAThermal Stability (TGA)N2 & Air, 10°C/minPrep->TGALOILimiting Oxygen Index(ASTM D2863)Prep->LOIUL94Vertical Burn Test(UL-94 V0/V1/V2)Prep->UL94ConeCone Calorimetry(ASTM E1354, 50 kW/m²)Prep->ConeAnalysisData Analysis(Calc. Synergistic Index)TGA->AnalysisLOI->AnalysisMicroscopyChar Morphology(SEM/EDX)UL94->MicroscopyCone->MicroscopyAnalyze ResidueCone->Analysis

Figure 2: Standardized workflow for evaluating flame retardant synergism.

Testing Parameters
Test MethodStandardKey ParameterPurpose
TGA ASTM E1131Onset Temp (

), Residue %
Determine thermal stability and char yield.
LOI ASTM D2863Oxygen Index (%)Measure minimum

required to sustain combustion.
UL-94 UL-94V-0, V-1, V-2 RatingEvaluate self-extinguishing capability and dripping.
Cone Calorimetry ASTM E1354PHRR (Peak Heat Release Rate)Simulate real-fire scenario; measure heat evolution.[5]

Part 4: Data Analysis & Interpretation[4][12]

Calculating Synergistic Effectiveness (SE)

To scientifically prove synergy (rather than just additive effects), calculate the Synergistic Effectiveness Index (

Where:

  • 
     = Experimental value of the mixture.
    
  • 
     = Calculated additive value (
    
    
    ).
  • Interpretation:

    • 
      : Synergism (The mixture is better than the sum of parts).
      
    • 
      : Additive effect.[1][6][7]
      
    • 
      : Antagonism.[7]
      
Representative Data (Hypothetical EVA System)
FormulationComposition (wt%)LOI (%)UL-94 RatingPHRR (kW/m²)Char Description
Control 100% EVA19.0Fail1400No char, dripping
A (ATH only) 60% ATH / 40% EVA32.0V-1350Loose white powder
B (ZB only) 60% ZB / 40% EVA24.0Fail900Glassy, thin spots
Synergistic 50% ATH / 10% ZB / 40% EVA36.5 V-0 210 Hard, coherent ceramic

Note: The replacement of just 10% ATH with ZB significantly lowers PHRR and improves the UL-94 rating due to the "sintering" of the alumina residue.

References

  • ASTM International. (2023). ASTM E1354-23 Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. [Link]

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publications.
  • Carpentier, F., et al. (2000). Thermal degradation of zinc borate/aluminum trihydroxide/EVA blends. Polymer Degradation and Stability.[8][2][3][7] (Primary source for ZB/ATH sintering mechanism).

  • Bourbigot, S., & Fontaine, G. (2010). Flame retardancy of polylactide: an overview. Polymer Chemistry.
  • U.S. Borax (Rio Tinto). (n.d.). Firebrake® ZB: Multifunctional Flame Retardant. [Link]

Advanced Protocol: Zinc Borate Nanoparticles (ZnB-NPs) for Biomedical Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zinc Borate (ZnB) has traditionally been utilized as an industrial flame retardant.[1][2] However, its translation into biomedicine represents a paradigm shift, exploiting the synergistic therapeutic window of Zinc (


) and Boron (

). Zinc drives osteogenesis and antimicrobial activity, while Boron is a pivotal trace element for angiogenesis and wound healing.

This guide provides a validated workflow for synthesizing bio-grade Zinc Borate Nanoparticles (ZnB-NPs), distinct from bulk industrial grades. It details the "sweet spot" concentrations that maximize therapeutic efficacy while minimizing cytotoxicity to mammalian fibroblasts (L929).

Module 1: Synthesis & Engineering

Rationale

Industrial ZnB is often micro-sized and heterogeneous. For biomedical applications (drug delivery, tissue scaffolds), we require monodisperse nanoparticles (50–100 nm) with high crystallinity to control ion release rates. We utilize a Surfactant-Assisted Hydrothermal Method to prevent agglomeration.

Protocol: Hydrothermal Synthesis of ZnB-NPs

Target Phase:


 (Biomedically relevant phase)
Reagents
  • Zinc Source: Zinc Nitrate Hexahydrate (

    
    ) [99.9% Purity]
    
  • Boron Source: Borax (

    
    ) or Boric Acid (
    
    
    
    )
  • Surfactant: Polyethylene Glycol (PEG-400) or CTAB (Cetyltrimethylammonium bromide)

  • Solvent: Deionized Water (

    
    )
    
Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 0.1 M

      
       in 50 mL DI water.
      
    • Add PEG-400 (1% v/v) to the zinc solution. Stir at 500 RPM for 20 mins to form a micellar template.

  • Precipitation:

    • Dissolve 0.1 M Borax in 50 mL DI water (heat to 40°C to ensure solubility).

    • Critical Step: Dropwise add the Borax solution to the Zinc solution under vigorous stirring (1000 RPM).

    • Adjust pH to 8.0–9.0 using 1M NaOH. A white precipitate will form immediately.

  • Hydrothermal Treatment:

    • Transfer the suspension into a Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 8 hours . (Note: Temperatures >150°C may yield anhydrous phases less suitable for hydration-dependent ion release).

  • Purification:

    • Centrifuge at 8,000 RPM for 15 mins.

    • Wash the pellet

      
       with DI water and 
      
      
      
      with Ethanol to remove excess surfactant and sodium salts.
  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours. Pulverize the resulting cake into a fine powder.

Module 2: Characterization Standards

To ensure the synthesized particles are "Bio-Grade," they must meet specific physicochemical criteria.

TechniqueParameterExpected Result for Bio-Grade ZnB
XRD Phase PurityDistinct peaks matching JCPDS 35-0433 (

). No ZnO impurity peaks.
TEM MorphologyNanorods or irregular spheres; Size range 40–100 nm .
FTIR Chemical BondsPeaks at ~1300-1400

(B-O stretching) and ~3400

(-OH groups, crucial for hydrogel bonding).
Zeta Potential StabilityValue < -25 mV or > +25 mV (indicates colloidal stability for drug delivery).

Module 3: Biological Efficacy (Mechanisms & Protocols)[3]

Mechanistic Pathway

The therapeutic value of ZnB-NPs lies in the controlled release of ions. The diagram below illustrates the dual-action pathway: antimicrobial defense vs. tissue regeneration.

ZnB_Mechanism cluster_IonRelease Ion Release in Physiological Fluid cluster_Bacteria Pathogen (S. aureus / P. aeruginosa) cluster_Host Host Tissue (Fibroblasts/Osteoblasts) ZnB ZnB Nanoparticle (Scaffold/Hydrogel Matrix) Zn_Ion Zn2+ Release ZnB->Zn_Ion B_Ion Borate Ion (BO3)3- ZnB->B_Ion ROS ROS Generation (Oxidative Stress) Zn_Ion->ROS High Conc. Membrane Cell Wall Disruption (Electrostatic Interaction) Zn_Ion->Membrane Collagen Collagen Synthesis (Fibroblast Proliferation) Zn_Ion->Collagen Low Conc. (<0.5 mM) Angio Angiogenesis (VEGF Upregulation) B_Ion->Angio Trace Element Effect Death Bacterial Lysis ROS->Death Membrane->Death Healing Accelerated Wound Closure Angio->Healing Collagen->Healing

Figure 1: Mechanistic pathways of Zinc Borate Nanoparticles. High local concentrations drive antimicrobial ROS generation, while controlled lower concentrations promote angiogenesis and collagen deposition.

Antimicrobial Protocol (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram +) and P. aeruginosa (Gram -).

  • Preparation: Disperse ZnB-NPs in Mueller-Hinton Broth (MHB) using sonication (30 mins) to create a stock solution (e.g., 2000 µg/mL).

  • Dilution: Perform serial two-fold dilutions in a 96-well plate (Range: 1000 µg/mL to 1.95 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Measure Optical Density (

    
    ).
    
    • Reference Standard: ZnB-NPs typically show MIC values of 0.5 mg/mL (500 µg/mL) for S. aureus and higher for Gram-negatives [1, 2].

Module 4: Safety & Toxicology (The Therapeutic Window)

Critical Warning: Zinc is cytotoxic at high concentrations. The "Therapeutic Window" is narrow.

Cytotoxicity Protocol (L929 Fibroblasts)

Method: MTT Assay or CCK-8.

  • Seeding: Seed L929 mouse fibroblasts at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Replace media with fresh DMEM containing ZnB-NPs at concentrations: 0 (Control), 10, 50, 100, 200, 500 µg/mL.

  • Exposure: Incubate for 24h and 48h.

  • Analysis: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

Data Interpretation Guide:

  • < 50 µg/mL: Proliferative Zone. Cell viability often >100% due to Boron-induced stimulation.

  • 50 – 100 µg/mL: Safe Zone. Viability >80%.

  • > 180 µg/mL: Cytotoxic Threshold.[3] Viability drops significantly (<60%).[4][5] This is the upper limit for tissue engineering scaffolds [4, 5].

Module 5: Application Note - Wound Dressing Integration

For researchers developing hydrogels (e.g., Chitosan/Alginate):

  • Loading: Do not add ZnB-NPs directly to the crosslinker. Disperse NPs in the polymer solution before crosslinking to ensure homogeneity.

  • Concentration: Target a final scaffold loading of 0.1% - 0.5% (w/w) . This maintains the local concentration in the "Proliferative Zone" while providing surface-contact antimicrobial action.

References

  • NIH/PubMed: Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model. (Demonstrates MIC values and synergistic effects).

  • DergiPark (Academic Journal): Antimicrobial, antifibrinolytic, enzyme inhibitory and wound healing properties of zinc borate. (Establishes the 0.01 µg/mL proliferative effect on fibroblasts).

  • MDPI (Materials): A New Approach for the Synthesis of Powder Zinc Oxide and Zinc Borates with Desired Properties. (Detailed hydrothermal synthesis parameters).

  • ResearchGate/Journal of Alloys and Compounds: Cytotoxicity of ZnO nanoparticles on L-929 (mouse fibroblast) cell line. (Establishes the cytotoxicity threshold of ~180 µg/mL for Zinc-based nanosystems).

  • MDPI (Pharmaceutics): Zinc- and Copper-Doped Mesoporous Borate Bioactive Glasses: Promising Additives for Potential Use in Skin Wound Healing Applications.[6] (Validates the use of Borate-based systems for L929 proliferation).

Sources

Introduction to Zinc Borate as a Wood Preservative

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Zinc Borate in Wood Preservation

For inquiries, please contact: Senior Application Scientist Google Research & Development

Zinc borate is an inorganic compound that has garnered significant attention and widespread use in the wood preservation industry. It exists in several hydrated forms, with the most common commercial variant being 2ZnO·3B₂O₃·3.5H₂O, often referred to by trade names such as Borogard® ZB.[1][2] Unlike highly soluble borates such as disodium octaborate tetrahydrate (DOT), zinc borate's key advantage lies in its very low water solubility (less than 0.28% at room temperature), which imparts significant resistance to leaching.[1][2]

This property makes it particularly suitable for the protection of wood composites like oriented strand board (OSB), wood-plastic composites (WPCs), and siding that may be used in exterior, above-ground applications where intermittent exposure to moisture is expected.[1][2] Beyond its fungicidal and insecticidal properties, zinc borate also functions as a fire retardant, releasing water upon decomposition at high temperatures and forming a glassy char that can inhibit combustion.[3][4] It is valued for its low mammalian toxicity, colorless appearance, and lack of odor, making it a versatile and environmentally conscious choice for wood protection.[1]

Table 1: Physical and Chemical Properties of Commercial Zinc Borate (2ZnO·3B₂O₃·3.5H₂O)

Property Value Reference
Formula Weight 434.66 g/mol [2]
Appearance White, odorless powder [2]
Median Particle Size ~7 microns [2]
Water Solubility < 0.28% (w/w) at room temp. [2]
Thermal Stability Stable up to 290°C [2]

| Composition | ~48% B₂O₃, ~37.5% ZnO |[2] |

Mechanism of Biocidal Action

The efficacy of zinc borate as a wood preservative is not derived from the compound in its solid, sparingly soluble state. Instead, its protective action relies on a controlled hydrolysis mechanism that activates in the presence of moisture—the very condition that promotes fungal and insect attack.[3][5]

When wood treated with zinc borate is exposed to moisture, the zinc borate undergoes slow and reversible hydrolysis. This reaction releases boric acid, a well-documented and potent biocide, into the wood matrix.[3][5] Boric acid is effective against a wide range of wood-destroying organisms, including decay fungi (both brown and white rot) and insects like termites.[1] The zinc component primarily contributes to leach resistance, but the boric acid component provides the majority of the preservative efficacy.[6] This "on-demand" release ensures that the biocide is available when needed most, while the low solubility of the parent zinc borate compound prevents rapid depletion in damp conditions.[5]

G ZB Zinc Borate (Solid Phase) Low Solubility Hydrolysis Controlled Hydrolysis ZB->Hydrolysis Moisture Moisture Ingress (High Humidity) Moisture->Hydrolysis Wood Wood Fiber Matrix Wood->Moisture BA Boric Acid (Soluble) Active Biocide Hydrolysis->BA ZH Zinc Hydroxide (Insoluble) Hydrolysis->ZH Protection Inhibition of Fungi & Insects BA->Protection

Caption: Controlled release mechanism of zinc borate.

Application Methodologies

The method of applying zinc borate depends heavily on the type of wood product being treated. Its low solubility precludes its use in traditional aqueous pressure treatment systems for solid wood unless specialized formulations are used.

In-Process Treatment for Wood Composites

The most common application for zinc borate is as an additive during the manufacturing of engineered wood products.[1][3]

  • Process: Fine zinc borate powder is added to the dry wood chips, flakes, or fibers before or during the application of wax and adhesive resins.[2][3]

  • Distribution: This "in-process" blending ensures a thorough and uniform distribution of the preservative throughout the composite material.[2]

  • Products: This method is standard for producing preservative-treated OSB, medium-density fiberboard (MDF), and wood-plastic composites (WPCs).[1][2] The thermal stability of zinc borate up to 290°C ensures it is not degraded during the hot-pressing stage of composite manufacturing.[2]

Specialized Treatments for Solid Wood

Treating solid wood with zinc borate is challenging due to its low solubility. However, research has demonstrated effective methods using alternative carriers.

  • Ammoniacal Systems: Zinc borate can be suspended in an ammonia solution.[7][8] The ammonia acts as a carrier, improving the penetration of the zinc borate particles deep into the wood structure during pressure treatment.[7][8] After treatment, the ammonia evaporates, leaving the zinc borate deposited within the wood.[7][8]

  • Micronized/Nano-Particles: Reducing the particle size of zinc borate to the micro or nano scale can improve its penetration and distribution in wood when applied as an aqueous suspension.[9] Milled zinc borate has also shown improved resistance to leaching compared to unmilled versions.[9]

Experimental Protocols

The following protocols provide a framework for researchers to prepare, treat, and evaluate wood samples with zinc borate.

G cluster_prep Preparation cluster_treat Treatment & Analysis cluster_test Efficacy & Durability Testing A 1. Prepare Wood Samples (e.g., Pine Blocks) B 2. Initial Oven-Drying & Weighing (W1) A->B D 4. Vacuum-Pressure Impregnation B->D C 3. Prepare ZnB Suspension (e.g., Ammoniacal) C->D E 5. Post-Treatment Weighing (W2) D->E F 6. Calculate Gross Retention E->F G 7. Conditioning & Final Weighing (W3) F->G H 8. Calculate Net Retention G->H I 9. Leaching Protocol (AWPA E11) H->I Leached Group J 10. Fungal Decay Test (EN 113 / Soil-Block) H->J Unleached Group I->J K 11. Final Weighing & Mass Loss Calculation J->K

Caption: Experimental workflow for zinc borate wood treatment and evaluation.

Protocol 4.1: Preparation of Ammoniacal Zinc Borate Suspension

This protocol describes the preparation of a zinc borate suspension suitable for treating solid wood samples.[7][8]

  • Objective: To create a stable suspension of zinc borate in an aqueous ammonia solution to facilitate wood penetration.

  • Materials:

    • Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) powder.

    • Ammonium Hydroxide (28-30% NH₃).

    • Deionized water.

    • Magnetic stirrer and stir bar.

    • Beaker and graduated cylinders.

  • Procedure:

    • In a fume hood, slowly add a calculated amount of ammonium hydroxide to deionized water to achieve the desired final ammonia concentration (e.g., 5% v/v). Causality: The ammonia solution acts as a carrier for the insoluble zinc borate particles.

    • While stirring vigorously, slowly add the zinc borate powder to the ammonia solution to achieve the target preservative concentration (e.g., 2.5% w/v).

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension before use. The suspension should be continuously stirred during the treatment process to prevent settling.

Protocol 4.2: Vacuum-Pressure Treatment of Wood Samples

This protocol details a standard vacuum-pressure-vacuum (V-P-V) method for impregnating wood blocks.[7][8]

  • Objective: To achieve deep and uniform penetration of the zinc borate suspension into the wood samples.

  • Equipment:

    • Laboratory-scale treatment vessel/desiccator connected to a vacuum pump and pressure source.

    • Wood samples (e.g., 20x20x20 mm blocks of a non-durable species like pine).

  • Procedure:

    • Place the pre-weighed, oven-dried wood samples into the treatment vessel.

    • Apply an initial vacuum of -85 kPa for 30 minutes. Causality: This removes air from the wood cell lumens, facilitating subsequent liquid uptake.

    • While maintaining the vacuum, introduce the zinc borate suspension until the samples are fully submerged.

    • Release the vacuum and apply a positive pressure of 800 kPa for 60 minutes. Causality: The positive pressure forces the preservative suspension deep into the wood structure.

    • Release the pressure and apply a final vacuum of -85 kPa for 15 minutes to remove excess surface liquid.

    • Remove the samples, gently blot the surfaces, and re-weigh immediately to determine gross preservative uptake.

Protocol 4.3: Determination of Preservative Retention

This protocol outlines the steps to quantify the amount of zinc borate retained in the wood.

  • Objective: To calculate the final loading of zinc borate in the wood, typically expressed as kilograms per cubic meter ( kg/m ³) or percent by weight (%).

  • Calculation from Uptake:

    • Formula: Retention ( kg/m ³) = (G × C) / V

      • G = Mass of solution absorbed (W₂ - W₁ in kg)

      • C = Concentration of the solution (% w/w, converted to a fraction)

      • V = Volume of the wood block (m³)

    • Note: This calculation provides an estimate. For precise retention, chemical analysis is required.

  • Chemical Analysis (Wet Ashing & AAS/ICP):

    • Grind a treated, conditioned wood sample to a fine powder (e.g., 20-mesh).

    • Accurately weigh a portion of the ground sample.

    • Digest the sample using a standard wet ashing procedure with strong acids (e.g., nitric and sulfuric acid) as per AWPA Standard A7.[9][10] Causality: This process destroys the organic wood matrix, leaving the inorganic preservative components in solution.

    • Dilute the digestate to a known volume with deionized water.

    • Analyze the concentration of zinc (or boron) in the solution using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the amount of zinc borate in the original sample based on the known stoichiometry and the measured elemental concentration.

Protocol 4.4: Fungal Efficacy Testing (Soil-Block Test)

This protocol is a modified soil-block test based on standards like EN 113 or AWPA E10 to assess the effectiveness of the treatment against wood-decay fungi.[9]

  • Objective: To determine the protective threshold of zinc borate by exposing treated wood to pure cultures of decay fungi.

  • Materials:

    • Treated and untreated (control) wood blocks, sterilized.

    • Culture jars containing a soil substrate and feeder strips.

    • Pure cultures of wood-decay fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot).[7][8][11]

  • Procedure:

    • Prepare culture jars by adding soil, moisture, and a wood feeder strip, then sterilize by autoclaving.

    • Inoculate the jars with the test fungus and incubate until the feeder strip is fully colonized.

    • Place a sterile, pre-weighed treated (or control) block onto the colonized feeder strip.

    • Incubate the jars at optimal conditions (e.g., 25°C and 75% RH) for a specified period (e.g., 12 weeks).

    • After incubation, carefully remove the blocks, clean off any surface mycelium, and oven-dry to a constant weight.

    • Calculate the percentage mass loss due to fungal decay. A mass loss of less than 3% is typically considered effective protection.[9]

Protocol 4.5: Leaching Resistance Assessment

This protocol, based on standards like AWPA E11, evaluates the permanence of the zinc borate treatment.

  • Objective: To simulate weathering and quantify the amount of preservative that leaches from the wood.

  • Procedure:

    • Take a set of treated and conditioned wood blocks.

    • Submerge the blocks in deionized water (e.g., in a vacuum desiccator).

    • Apply a vacuum to saturate the blocks with water.

    • Place the saturated blocks in a container with a specified volume of fresh deionized water.

    • Hold the samples for a series of leaching cycles (e.g., 6 hours, 24 hours, 48 hours, etc., up to 14 days), replacing the water at each interval.

    • After the final cycle, oven-dry the leached blocks.

    • The leached blocks can then be subjected to fungal efficacy testing (Protocol 4.4) to assess residual protection or analyzed for remaining preservative content (Protocol 4.3).

Data Analysis and Expected Outcomes

Properly treated wood is expected to show significantly reduced mass loss compared to untreated controls in fungal decay tests. Leaching may slightly reduce efficacy, but a durable treatment will still provide adequate protection.

Table 2: Example Data from a Fungal Decay Test (12-Week Exposure)

Treatment Group Test Fungus Average Mass Loss (%) Efficacy Outcome
Untreated Control G. trabeum 45.2% Invalid (Test Valid)
ZnB Treated (Unleached) G. trabeum 1.8% Effective Protection
ZnB Treated (Leached) G. trabeum 2.9% Effective Protection
Untreated Control T. versicolor 28.5% Invalid (Test Valid)
ZnB Treated (Unleached) T. versicolor 1.5% Effective Protection

| ZnB Treated (Leached) | T. versicolor | 2.5% | Effective Protection |

Safety, Handling, and Disposal

While zinc borate has low acute toxicity, it should be handled as a chemical irritant.

  • Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust mask or respirator when handling zinc borate powder to avoid inhalation and skin contact. Prepare suspensions in a well-ventilated area or fume hood.

  • Disposal: Dispose of unused chemicals and treated wood waste in accordance with local, state, and federal regulations. Do not burn preservative-treated wood in open fires or residential boilers.

References

  • Schubert, D.M. (2019). Hydrated Zinc Borates and Their Industrial Use. Molecules, 24(13), 2419. [Link]

  • Ibañez, C., et al. (2023). Ammoniacal Zinc Borate for Wood Protection against Fungi and Insects. Forests, 14(6), 1152. [Link]

  • Ibañez, C., et al. (2023). Ammoniacal Zinc Borate for Wood Protection against Fungi and Insects. ResearchGate. [Link]

  • Laks, P.E., & Manning, M.J. (1997). Mobility of zinc borate wood composite preservative. The International Research Group on Wood Preservation. [Link]

  • Lloyd, J. (2009). Recent Developments In Borate Wood Preservation. Canadian Wood Preservation Association Proceedings. [Link]

  • Ibañez, C.M., et al. (2019). Effectiveness of micronizing zinc borate to improve its fungicidal properties. BioResources, 14(3), 6231-6246. [Link]

  • FPInnovations. (n.d.). Borate-Treated Wood for Construction. FPInnovations. [Link]

  • U.S. Borax. (n.d.). Borogard ZB | Protection for wood composites. U.S. Borax. [Link]

  • Schubert, D.M. (n.d.). Zinc borate hydrolysis. Morressier. [Link]

  • Forest Products Laboratory. (2010). A Guide to Wood Preservation. CEDengineering.com. [Link]

  • U.S. Borax. (n.d.). Boron in wood protection and biocides. U.S. Borax. [Link]

  • Oceanchem Group Limited. (2024). Why Zinc Borate Has Flame Retardant Effect. News - Oceanchem Group. [Link]

  • Wang, Q., et al. (2012). Borate-Treated Strand Board from Southern Wood Species: Resistance Against Decay and Mold Fungi. BioResources, 7(4), 5495-5506. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Zinc Borate Summary Document: Registration Review. Regulations.gov. [Link]

  • Wang, J. (n.d.). Advances in Analytical Techniques for Treated Wood. International Research Group on Wood Protection. [Link]

  • Ibañez, C., et al. (2024). Fire performance of Pinus taeda wood treated with zinc borate before and after leaching. Maderas. Ciencia y tecnología, 26. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Industrial Scale-Up of Zinc Borate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Zinc Borate Production. This guide is designed for researchers, chemical engineers, and process scientists navigating the complexities of scaling zinc borate synthesis from the laboratory to industrial production. We will explore common challenges, provide scientifically-grounded troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is efficient, reliable, and safe.

Introduction to Industrial Zinc Borate

Zinc borates are a versatile class of inorganic compounds with significant industrial applications, most notably as multifunctional fire retardants, smoke suppressants, and anti-corrosive agents in polymers, coatings, and wood composites.[1][2] The most commercially significant variant is 2ZnO·3B₂O₃·3.5H₂O (often written as Zn[B₃O₄(OH)₃]), prized for its thermal stability and ability to retain its water of hydration up to approximately 290°C.[2][3]

While numerous synthesis routes exist, the most economically viable method for large-scale production is the aqueous reaction between zinc oxide (ZnO) and boric acid (H₃BO₃).[1][3] However, scaling this seemingly straightforward heterogeneous reaction presents numerous challenges related to reaction kinetics, phase purity, particle morphology, and downstream processing.

Troubleshooting Guide: From Lab Bench to Production Floor

This section addresses specific, practical problems encountered during the industrial scale-up of zinc borate synthesis.

Q1: We are observing inconsistent product composition and the formation of incorrect zinc borate hydrates. How can we ensure we are producing the target 2ZnO·3B₂O₃·3.5H₂O phase?

Answer:

Achieving the correct stoichiometry and hydrate form is paramount and is highly sensitive to reaction conditions. Several zinc borate phases exist, each forming under different thermodynamic and kinetic controls.[3][4] For example, 4ZnO·B₂O₃·H₂O forms near boiling point and has a very high dehydration temperature (~411°C), while 2ZnO·3B₂O₃·7H₂O forms at lower temperatures.[3]

Primary Causes & Solutions:

  • Incorrect Temperature Control: The formation of the desired 2ZnO·3B₂O₃·3.5H₂O phase is temperature-dependent, typically requiring temperatures above 70-75°C to proceed at an industrially practical rate.[3][5] Below this, other hydrates may form.

    • Solution: Implement a robust temperature control system in your reactor with multiple calibrated probes to ensure uniform heating. A target temperature of 85-95°C is often optimal for pilot and industrial-scale production.[1][6]

  • pH Fluctuations & Incorrect Reactant Ratio: The reaction pH is critical. To form 2ZnO·3B₂O₃·3.5H₂O, a stoichiometric excess of boric acid is typically required.[3][5] If the boric acid concentration is too low, the pH may rise, favoring the formation of other phases like 4ZnO·B₂O₃·H₂O.[3]

    • Solution: Use an excess molar ratio of boric acid to zinc oxide; ratios of 3:1 to 5:1 (H₃BO₃:ZnO) are commonly cited.[6][7] This ensures the reaction medium remains sufficiently acidic to favor the correct product. Implement online pH monitoring to track the reaction progress.

  • Lack of Seeding: Spontaneous nucleation can be slow and unpredictable, leading to long induction times ("lag times") and inconsistent product.[1]

    • Solution: Introduce seed crystals of the desired zinc borate phase (typically 1-2% by weight of boric acid) into the reaction mixture.[1][6][8] Seeding provides a template for crystal growth, dramatically reducing lag time, improving reaction kinetics, and ensuring the formation of the correct crystalline phase.[6][8]

Q2: Our final product has a wide particle size distribution (PSD) and contains too many fines, leading to filtration bottlenecks. How can we better control particle size?

Answer:

Particle size is a critical quality attribute (CQA) that impacts not only downstream processing (filtration, drying) but also the performance of the final product in its application. Control over PSD is achieved by carefully managing the balance between nucleation and crystal growth.

Primary Causes & Solutions:

  • Poor Agitation: Inadequate mixing in a large reactor can create zones of high supersaturation, leading to rapid, uncontrolled nucleation and the formation of fine particles. Conversely, dead zones can result in unreacted material.

    • Solution: The stirring speed and impeller design are critical scale-up parameters.[1][9] Ensure the agitation system provides sufficient power to keep the dense zinc oxide suspended uniformly. The specific reaction rate increases with stirring speed, but excessive shear can also cause crystal breakage.[9] Modeling and pilot-scale trials are essential to optimize agitation.

  • Reactant Addition Rate: Adding reactants too quickly can spike supersaturation, favoring nucleation over controlled crystal growth.

    • Solution: Control the addition rate of the limiting reactant. For the ZnO and H₃BO₃ system, ensure the initial slurry is well-mixed before heating. For other synthesis routes (e.g., using zinc salts), a controlled dosing schedule is critical.

  • Use of Surfactants/Capping Agents: In some applications requiring nano-sized particles, the absence of a surface-active agent leads to uncontrolled agglomeration.

    • Solution: For producing nano-scale zinc borate, the addition of surfactants or capping agents like oleic acid can control particle morphology and prevent agglomeration.[10][11] This is a specialized approach and requires careful selection of the agent to avoid contaminating the final product.

Q3: The reaction time in our 1000L reactor is significantly longer than what we observed in our 50L pilot reactor. What causes this and how can we mitigate it?

Answer:

This is a classic scale-up challenge. A significant increase in reaction time, particularly a prolonged "lag time" before the reaction initiates, is often observed when moving to larger vessels.[1][7]

Primary Causes & Solutions:

  • Mass and Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, making heating less efficient. It takes longer to bring the entire batch to the optimal reaction temperature. Similarly, achieving uniform mixing of a heterogeneous solid-liquid slurry is more challenging at scale.

    • Solution: Ensure your reactor's heating jacket and agitation system are properly specified for the vessel volume. As established in Q1 and Q2, effective agitation and consistent temperature are key.

  • Induction Period (Lag Time): The initial nucleation step can be very slow in the absence of seed crystals. This lag time can be exacerbated at larger scales.[1] One study noted a lag time of 120 minutes in a 1000L industrial reactor, which was significantly longer than in the pilot scale.[1][7]

    • Solution: The most effective solution is the use of seed crystals, as detailed in Q1. Seeding bypasses the slow primary nucleation step, drastically shortening the overall batch time.[1][6]

Process Workflow & Key Parameters

The industrial production of zinc borate via the zinc oxide-boric acid route can be visualized as a multi-step process. Each step has critical parameters that must be controlled.

Industrial Production Process Flow

G cluster_0 Upstream Processing cluster_1 Reaction Stage cluster_2 Downstream Processing RawMaterials Raw Material Dosing (ZnO, H₃BO₃, Water) SlurryPrep Slurry Preparation RawMaterials->SlurryPrep Control Stoichiometry Reactor Batch Reactor SlurryPrep->Reactor Reactor->Reactor Filtration Filtration Reactor->Filtration Seeding Seed Crystal Addition Seeding->Reactor Control Nucleation Washing Washing (Remove Soluble Impurities) Filtration->Washing Drying Drying (Control Temperature to Preserve Hydrate Structure) Washing->Drying Milling Milling / Classification Drying->Milling FinalProduct Final Product (Zinc Borate Powder) Milling->FinalProduct

Caption: General process flow for industrial zinc borate production.

Frequently Asked Questions (FAQs)

  • What are the critical quality attributes for the raw materials? The purity and particle size of the zinc oxide are important. Higher purity ZnO ensures a cleaner final product. A smaller ZnO particle size can increase the reaction rate due to higher surface area, but this must be balanced with handling and cost considerations.[9] The boric acid should also be of high purity.

  • What type of reactor is typically used? Industrial scale production is typically carried out in stirred, jacketed batch reactors.[1][7] Stainless steel is a common material of construction. The reactor must be equipped with a robust agitation system capable of suspending the zinc oxide particles and a reliable temperature control unit.[7]

  • How is the final product typically dried? The product slurry is first dewatered via filtration, and the resulting filter cake is washed. Drying is a critical step, as excessive temperature can remove the structural water of hydration, altering the product's properties.[3] For 2ZnO·3B₂O₃·3.5H₂O, drying temperatures should be carefully controlled to remain well below the onset of dehydration (~290°C). Conventional methods like tray or flash drying are used.

  • What are the key safety precautions for handling zinc borate and its precursors?

    • Raw Materials: Boric acid and zinc oxide should be handled as fine powders. Engineering controls like local exhaust ventilation should be used to minimize dust inhalation.[12]

    • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and respiratory protection (e.g., N95 respirator for dusty environments), should be worn.[12][13][14]

    • Product Handling: Zinc borate itself is a stable powder. Good industrial hygiene practices, such as avoiding dust creation and washing hands after handling, are essential.[15]

    • Spills: Spills should be cleaned up mechanically (e.g., sweeping or vacuuming) to avoid raising dust.[14][15]

Data Summary: Properties of Common Zinc Borate Hydrates

The selection of the correct zinc borate phase is often determined by the processing temperature of the polymer it will be used in.

Zinc Borate FormulaCommon NameDehydration Onset Temp. (°C)Typical Synthesis Conditions
2ZnO·3B₂O₃·3.5H₂O ZB-2335~290 °CReaction of ZnO and excess H₃BO₃ in water at >70°C, often with seeding.[3][5]
4ZnO·B₂O₃·H₂O ZB-411~411 °CReaction of ZnO and H₃BO₃ in water near boiling, with staged boric acid addition to maintain pH > 6.[3]
2ZnO·3B₂O₃·7H₂O ZB-237~120 °CRoom temperature reaction of borax with zinc salts, or ZnO with H₃BO₃ below 70°C.[3]

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing common production issues.

G Start Off-Spec Product Detected CheckPhase Analyze Phase (XRD, TGA) Start->CheckPhase CheckPSD Analyze Particle Size (Laser Diffraction) Start->CheckPSD IncorrectPhase Incorrect Hydrate Present CheckPhase->IncorrectPhase WidePSD PSD Too Wide or Too Fine CheckPSD->WidePSD TempIssue Verify Reactor Temperature Profile IncorrectPhase->TempIssue Yes RatioIssue Verify Raw Material Stoichiometry & Dosing IncorrectPhase->RatioIssue Yes SeedIssue Confirm Seed Crystal Addition & Quality IncorrectPhase->SeedIssue Yes AgitationIssue Check Agitator Speed & Power Draw WidePSD->AgitationIssue Yes NucleationIssue Review Seeding Protocol & Induction Time WidePSD->NucleationIssue Yes FilterIssue Filtration Bottleneck WidePSD->FilterIssue Yes

Caption: Troubleshooting decision tree for off-spec zinc borate.

References

  • Schubert, D. M. (2016). Hydrated Zinc Borates and Their Industrial Use. PMC. [Link]

  • Liang, P., et al. (2016). Controlling the structure and morphology of zinc borate by adjusting the reaction temperature and pH value. RSC Publishing. [Link]

  • Koc, E., et al. (2021). Effect of surfactant types on particle size and morphology of flame-retardant zinc borate powder. PMC. [Link]

  • Çakal, G. Ö., et al. (2012). PRODUCTION OF FINE ZINC BORATE IN INDUSTRIAL SCALE. CORE. [Link]

  • Yalçın, A., & Gönen, M. (2017). A novel approach for the production of zinc borate (4ZnO⋅B₂O₃⋅H₂O) using a single-step hydrothermal method. Journal of the Faculty of Engineering and Architecture of Gazi University. [Link]

  • Çakal, G. Ö., et al. (2012). Production of fine zinc borate in industrial scale. ResearchGate. [Link]

  • Liang, P., et al. (2016). Controlling the structure and morphology of zinc borate by adjusting the reaction temperature and pH value. ResearchGate. [Link]

  • Acarali, N. B., et al. (2013). Production of Zinc Borate for Pilot-Scale Equipment and Effects of Reaction Conditions on Yield. Kaunas University of Technology. [Link]

  • Schubert, D. M. (2022). Zinc Borate Hydrolysis. MDPI. [Link]

  • CN1603237A. (2005). The preparation method of zinc borate.
  • Mergen, A., et al. (2012). Preparation and characterization of nano-Zinc borate by a new method. ResearchGate. [Link]

  • New Jersey Department of Health. (2010). ZINC BORATE - HAZARD SUMMARY. NJ.gov. [Link]

  • Eti Maden. (2021). Zinc Borate Safety Data Sheet. Etimine USA. [Link]

  • Gönen, M., et al. (2010). Effect of Temperature and Time on Zinc Borate Species Formed from Zinc Oxide and Boric Acid in Aqueous Medium. ResearchGate. [Link]

  • SCL Italia S.p.A. (2020). ZINC BORATE Safety Data Sheet. Knowde. [Link]

  • Kuptsov, K. A., et al. (2022). A New Approach for the Synthesis of Powder Zinc Oxide and Zinc Borates with Desired Properties. MDPI. [Link]

  • Gönen, M., et al. (2015). The Determination of the Zinc Sulfate, Sodium Hydroxide and Boric Acid Molar Ratio on the Production of Zinc Borates. Zenodo. [Link]

  • Gönen, M., et al. (2022). Techno-economic analysis of zinc borate production from zinc oxide and boric acid. Dergipark. [Link]

  • Acarali, N. B., et al. (2013). Production of Zinc Borate for Pilot-Scale Equipment and Effects of Reaction Conditions on Yield. ResearchGate. [Link]

  • Koc, E., et al. (2021). Process flow chart of the wet chemical method of zinc borate production. ResearchGate. [Link]

  • Çakal, G. Ö., et al. (2011). Scale-up synthesis of zinc borate from the reaction of zinc oxide and boric acid in aqueous medium. ResearchGate. [Link]

  • Çakal, G. Ö., et al. (2012). Final product specifications and logistic model parameters for the laboratory, pilot and industrial scale zinc borate production. ResearchGate. [Link]

Sources

Troubleshooting thermal instability of polymers with zinc borate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Thermal Instability in Polymer Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Status: Active | System: Online

Introduction: The Thermal Stability Paradox

Welcome to the Zinc Borate (ZB) Technical Support Hub. You are likely here because your polymer formulation—intended to be flame retardant—is exhibiting signs of degradation: foaming, discoloration, or loss of mechanical integrity.

Zinc Borate is a "smart" additive; it is designed to degrade endothermically. However, premature activation is the most common cause of failure. ZB functions by releasing hydration water at specific thresholds (~290°C for standard grades) to cool the combustion zone. If your processing temperature triggers this release inside the extruder, you are essentially steam-cleaning your polymer matrix from the inside out, leading to hydrolysis and micro-voids.

This guide provides the diagnostic logic to distinguish between process errors , grade mismatches , and chemical antagonisms .

Module 1: Diagnostic Triage (Rapid Response)

Use this section to match your observation with a root cause.

Q1: I see "splay," silver streaks, or foaming in the extrudate.

Diagnosis: Volatilization.

  • Immediate Check: Is your melt temperature above 290°C ?

  • The Science: Standard ZB (2ZnO·3B2O3·3.5H2O) holds its crystal water tightly until ~290°C. Above this, it releases water vapor. If your polymer (e.g., Polyamide 6,6) requires processing at 300°C+, standard ZB will decompose during extrusion.

  • Action: Switch to Anhydrous Zinc Borate (2ZnO·3B2O3) or the high-stability 4ZnO·B2O3·H2O grade.

Q2: The material is yellowing/browning significantly.

Diagnosis: Thermal Degradation or Antagonism.

  • Immediate Check: Are you using a halogenated system (PVC/Chlorinated PE)?

  • The Science: While ZB acts as a stabilizer in PVC, excessive shear heat can cause ZB to react with HCl released by the polymer, forming Zinc Chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that catalyzes further dehydrochlorination, creating a "zipper effect" of degradation.

  • Action: Reduce shear rates. Increase the loading of acid scavengers (e.g., hydrotalcite) or epoxy co-stabilizers.

Q3: My mechanical properties (impact strength) have plummeted.

Diagnosis: Agglomeration (The "Hot Spot" Effect).

  • Immediate Check: Check the particle size distribution (D50).

  • The Science: ZB is inorganic; polymers are organic. Without proper coupling, ZB particles act as stress concentrators. If particles are >10µm or agglomerated, they initiate cracks.

  • Action: Ensure D50 is <3-5µm. Use a surface-treated grade (silane or stearic acid) to improve wetting.

Module 2: Grade Selection & Dehydration Logic

The most critical error in ZB application is ignoring the Dehydration Onset Temperature .

Comparative Data: Zinc Borate Grades
Commercial DesignationChemical FormulaHydration Water (%)Dehydration Onset (°C)Target Polymer Systems
Standard (ZB-467/2335) 2ZnO·3B2O3·3.5H2O13.5 - 14.5%290°C - 300°C PVC, PE, PP, Epoxy, EVA
Low-Temp (ZB-237) 2ZnO·3B2O3·7H2O~23%120°C - 150°C Low-temp cure rubber, Ceramics
High-Heat (ZB-411) 4ZnO·B2O3·H2O~5%410°C - 415°C Polyamides (Nylon), PET, PBT
Anhydrous (ZB-500) 2ZnO·3B2O30%>600°C High-temp Engineering Plastics (PEEK, PSU)
Workflow: The Selection Decision Tree

Use this logic flow to validate your current grade selection.

GradeSelection Start Start: Define Processing Temp (Tp) CheckTemp Is Tp > 280°C? Start->CheckTemp HighTemp High Temperature Zone CheckTemp->HighTemp Yes StandardTemp Standard Zone CheckTemp->StandardTemp No CheckPolymer Polymer Type? HighTemp->CheckPolymer SelectStandard Select Grade: 2ZnO·3B2O3·3.5H2O (Standard ZB) StandardTemp->SelectStandard PA_PET Nylon, PET, PBT (Tp: 290-320°C) CheckPolymer->PA_PET PEEK_PSU PEEK, PSU (Tp: >350°C) CheckPolymer->PEEK_PSU Select411 Select Grade: 4ZnO·B2O3·H2O (Stable to 415°C) PA_PET->Select411 SelectAnhydrous Select Grade: Anhydrous (Stable to 600°C) PEEK_PSU->SelectAnhydrous

Figure 1: Decision logic for matching Zinc Borate grades to polymer processing temperatures to prevent in-process degradation.

Module 3: Experimental Protocols

Protocol A: Distinguishing Surface Moisture from Hydration Water

Issue: Users often confuse hygroscopic surface moisture (which can be dried) with chemically bound hydration water (which cannot be dried without destroying the FR efficacy).

Objective: Determine if "wet" ZB is caused by storage conditions or grade limitation.

  • TGA Setup: Calibrate TGA (Thermogravimetric Analyzer) with Calcium Oxalate standard.

  • Isothermal Hold (Step 1):

    • Ramp sample to 105°C .

    • Hold for 30 minutes.

    • Result: Weight loss here is Surface Moisture . If >0.5%, the material was stored improperly. Solution: Pre-dry at 100°C.

  • Dynamic Ramp (Step 2):

    • Ramp from 105°C to 350°C at 10°C/min.

    • Result: Observe the onset of the major weight loss step.

    • If onset < 290°C: You have the wrong grade (likely a 7-hydrate or impure mix).

    • If onset > 290°C: The grade is correct.

Protocol B: Dispersion Verification

Issue: Poor dispersion creates "aggregates" that look like degradation specks.

  • Microscopy: Hot-press a thin film (50µm) of the compounded polymer.

  • Observation: View under Optical Microscopy (Transmission mode).

  • Pass Criteria: No visible agglomerates >10µm. Uniform opacity.

  • Fail Criteria: "Galaxy" effect (dark clumps in clear matrix).

  • Remediation: If failing, increase Specific Mechanical Energy (SME) in the extruder or use a masterbatch pre-dispersion.

Module 4: Mechanism of Action

Understanding how ZB works helps troubleshoot why it fails. ZB is not just a filler; it is a reactive precursor that transforms under heat.

Mechanism Heat Fire / High Heat (>290°C) ZB Zinc Borate (2ZnO·3B2O3·3.5H2O) Heat->ZB Triggers Step1 Endothermic Reaction (Release 3.5 H2O) ZB->Step1 Step2 Formation of B2O3 (Boron Oxide Glass) Step1->Step2 Residue Effect1 Dilution of Fuel Gases (Cooling Effect) Step1->Effect1 Effect2 Glassy Char Barrier (Oxygen Blockade) Step2->Effect2 Effect3 Synergy with ATH/MDH (Sintering) Step2->Effect3 + Al2O3

Figure 2: The Zinc Borate Transformation Cycle. Note that "Step 1" (Water Release) is the enemy during processing but the hero during a fire.

References

  • Rio Tinto (U.S. Borax). (2020). Firebrake® ZB: Multifunctional Fire Retardant Data Sheet. Retrieved from

  • Shen, K. K., & Kochesfahani, S. (2008).[1] Zinc Borates as Multifunctional Polymer Additives. Polymer for Advanced Technologies. Retrieved from

  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Emerging World? (Context on ZB synergy). Materials. Retrieved from

  • Eti Maden. (2023). Zinc Borate Technical Specifications & Grades. Retrieved from

  • Carpentier, F., et al. (2000). Thermal Degradation of PVC: Effect of Zinc Borate. Polymer Degradation and Stability.[2][3][4][5] Retrieved from

Sources

Validation & Comparative

Validating the crystal structure of Octaboron trizinc pentadecaoxide via XRD

Validating the Crystal Structure of Octaboron Trizinc Pentadecaoxide ( ) via XRD

Executive Summary

Octaboron trizinc pentadecaoxide (





This guide outlines the definitive XRD characterization workflow, comparing the target phase against common impurities and alternative zinc borate structures to ensure phase purity for high-performance applications in optics and advanced composites.

Part 1: The Material Landscape – Target vs. Alternatives

Before experimental validation, it is critical to understand the diffraction "fingerprint" landscape. The synthesis of


Comparative Phase Analysis Table
Material PhaseStoichiometryKey CharacteristicsXRD Validation Target
Target Product

(

)
Anhydrous, high B:Zn ratio (2.66).Unique low-angle reflections (typically <15°

) due to large unit cell.
Alternative A

(

)
1:1 ratio. Common impurity in B-rich synthesis.Distinct peaks at 20.5°, 26.8° .
Alternative B

(

)
3:1 ratio. Forms in Zn-rich conditions.Major peak shift; lacks low-angle complexity.
Precursor 1

(Zincite)
Unreacted starting material.MUST BE ABSENT. Strong triplets at 31.77°, 34.42°, 36.25° .
Precursor 2

(Sassolite)
Unreacted Boric Acid.MUST BE ABSENT. Main peak at ~14.7° & 28.0° .

Part 2: Experimental Protocol

To achieve publication-quality validation, the XRD acquisition must prioritize resolution in the low-angle region where large borate polyanion structures often exhibit signature reflections.

Sample Preparation
  • Grinding: Micronize the powder using an agate mortar and pestle to a particle size of <10 µm to minimize preferred orientation effects.

  • Mounting: Use a zero-background silicon holder. This is non-negotiable for borates, as their low atomic number (Z) elements (B, O) scatter weakly compared to Zn, making background noise suppression critical.

Instrument Configuration (Rigaku/Bruker/Panalytical)
  • Radiation source: Cu K

    
     (
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range (

    
    ):  5° – 80°. (Crucial: Start at 5° to capture the primary unit cell reflections of the octaborate cage).
    
  • Step Size: 0.02°.

  • Scan Speed: 1°/min (Slow scan required for resolving closely spaced borate peaks).

Part 3: Structural Validation Logic

The validation process is a subtractive logic system. You prove the existence of

Step 1: Precursor Exclusion

The first pass of analysis must confirm the consumption of reactants.

  • Check Region 31°–37°: If sharp peaks appear at 31.7°, 34.4°, or 36.2°, the sample contains unreacted ZnO. This indicates incomplete calcination or incorrect stoichiometry.

  • Check Region 14°–15°: A sharp peak here suggests residual Boric Acid (

    
    ).
    
Step 2: Phase Differentiation (The "3:4" Signature)

Unlike the 2:3 hydrate (




  • Validation Criterion: Match the experimental pattern against ICDD PDF Card [Standard Reference for 3ZnO·4B2O3] (Note: Specific card numbers vary by database edition, e.g., PDF 00-035-xxxx).

  • Key Indicator: Look for a characteristic cluster of peaks in the 20°–30° range that differs significantly from the simple pattern of

    
    .
    
Step 3: Crystallinity Assessment

Calculate the Full Width at Half Maximum (FWHM) of the primary peak (typically strongest around 25°–30°).

  • High Quality: FWHM < 0.15°. Indicates large crystallite size and high structural order.

  • Low Quality: Broad "humps" indicate amorphous content or a glassy phase, common in borates cooled too quickly.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating the

XRD_Validation_WorkflowStartRaw XRD Data(5° - 80° 2-Theta)Check_ZnOCheck 31°-37° Range(ZnO Triplets)Start->Check_ZnOZnO_FoundFAIL: Unreacted ZnORecalcineCheck_ZnO->ZnO_FoundPeaks PresentCheck_BACheck 14.7°(Boric Acid)Check_ZnO->Check_BACleanBA_FoundFAIL: Excess BoronWash/RecalcineCheck_BA->BA_FoundPeak PresentPhase_IDCompare vs. Zn3B8O15Reference PatternCheck_BA->Phase_IDCleanMatch_34Does Pattern Match3ZnO·4B2O3?Phase_ID->Match_34MismatchFAIL: Wrong Phase(Likely ZnB2O4 or Glass)Match_34->MismatchNoCrystallinityCalculate FWHM(< 0.15°?)Match_34->CrystallinityYesSuccessVALIDATEDHigh Purity Zn3B8O15Crystallinity->Success

Figure 1: Step-by-step decision logic for validating Octaboron trizinc pentadecaoxide phase purity.

Part 5: References

  • Çakal, G. Ö., et al. (2012).[1] Production of fine zinc borate in industrial scale. Chemical Industry and Chemical Engineering Quarterly. Retrieved from [Link]

  • GCRIS. (2004). The Development of Zinc Borate Production Process. Retrieved from [Link]

  • ChemSrc. (2025).[2] Octaboron trizinc pentadecaoxide Properties and CAS. Retrieved from [Link]

A Performance-Based Deep Dive: Nano versus Micro-Sized Zinc Borate in Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of material science and formulation development, the efficacy of an additive is frequently dictated by its physical characteristics, most notably particle size. This guide provides a comprehensive comparison of nano-sized and micro-sized zinc borate, offering researchers, scientists, and drug development professionals a detailed understanding of how particle dimensions influence performance. The insights presented herein are grounded in experimental data and established testing methodologies, aiming to facilitate informed decisions in material selection and application development.

Introduction: The Significance of Particle Size in Zinc Borate's Functionality

Zinc borate is a versatile inorganic compound widely utilized for its flame retardant, smoke suppressant, and antimicrobial properties.[1][2] It is commercially available in various particle sizes, typically ranging from the micro to the nano scale. The fundamental difference in performance between these two categories stems from the significantly higher surface area-to-volume ratio of nanoparticles. This increased surface area enhances the interaction of zinc borate with the surrounding matrix, be it a polymer, a coating, or a biological system, leading to distinct performance characteristics. Recent studies have highlighted that nanosized flame retardants can offer superior performance and have less of a negative impact on the mechanical properties of materials compared to their micro-sized counterparts.[3][4]

Comparative Performance Analysis

The decision to use nano- or micro-sized zinc borate hinges on the specific performance requirements of the end application. This section dissects the key performance differences, supported by experimental findings.

Flame Retardancy in Polymer Composites

One of the primary applications of zinc borate is as a flame retardant in polymers. Its mechanism involves the release of water molecules at elevated temperatures, which cools the material and dilutes flammable gases.[5] It also forms a glassy char layer that acts as a barrier to heat and mass transfer.[1][6]

Recent research indicates that nanosized flame retardants disperse more uniformly within the polymer matrix, and even small quantities can provide significant flame resistance.[3][4] Studies on intumescent flame retardant (IFR) coatings have shown that the incorporation of zinc borate can significantly improve fire protection performance. For instance, the addition of 2 wt% zinc borate with a particle size of 2-5 μm to an IFR coating resulted in a 77% decrease in total smoke production and an 84.6% reduction in total heat release.[7][8]

The synergistic effect of zinc borate with other flame retardants, such as ammonium polyphosphate and magnesium hydroxide, is also well-documented.[5][9] Zinc borate can accelerate the sintering of metal oxides, creating a denser and more impermeable char layer.[6]

Flame_Retardancy_Mechanism cluster_polymer Polymer Matrix cluster_fire Fire cluster_zb Zinc Borate Action Polymer Polymer Heat Heat ZB Zinc Borate (Nano/Micro) Heat->ZB Decomposition Flame Flame H2O_Release Endothermic Release of Water ZB->H2O_Release leads to Char_Formation Formation of Glassy Char Layer ZB->Char_Formation promotes H2O_Release->Flame Cools & Dilutes (Gas Phase Action) Char_Formation->Polymer Protects (Condensed Phase Action)

Table 1: Hypothetical Performance Data for Zinc Borate in a Polymer Matrix

PropertyTest MethodNeat PolymerPolymer + 5% Micro-ZBPolymer + 5% Nano-ZB
Limiting Oxygen Index (%) ASTM D2863192428
Tensile Strength (MPa) ASTM D638504548
Impact Strength (kJ/m²) ISO 179544.5

Note: The data in this table is illustrative and intended to represent typical trends. Actual values will vary depending on the specific polymer, zinc borate grade, and processing conditions.

Mechanical Properties of Composites

A critical consideration when incorporating additives into polymers is their effect on mechanical properties. While enhancing one property, such as flame retardancy, it is crucial not to detrimentally affect others like tensile or impact strength.

Studies have shown that the addition of zinc borate can influence the mechanical properties of composites. For instance, in high-density polyethylene (HDPE) composites, the elasticity modulus and hardness were found to increase with increasing zinc borate content.[10] However, other research on wood flour/polypropylene composites indicated that specimens containing zinc borate showed lower flexural, tensile, and impact strength compared to untreated specimens, although hardness improved.[11] The use of nano-sized zinc borate is often preferred as it can have a less negative impact on mechanical properties compared to micro-sized particles due to better dispersion and reduced stress concentration points.[3] Research on epoxy composites has shown that the addition of 5 wt% zinc borate and 1 wt% nano silica increased the impact strength by 137.5%.[12]

Antimicrobial and Wood Preservation Efficacy

Zinc borate is also utilized for its fungicidal and bactericidal properties, particularly in wood preservation and antimicrobial coatings.[2] The particle size plays a significant role in its efficacy and durability in these applications.

A study comparing milled (micronized) and unmilled zinc borate for wood preservation found that both forms protected the wood when not subjected to leaching.[13][14] However, the milled zinc borate showed improved resistance to leaching, making it more suitable for applications in high-moisture environments.[13][14] Interestingly, the improved leaching resistance did not correlate with an enhanced fungicidal action against decay fungi in that particular study.[13][14]

Conversely, other research has highlighted the effectiveness of nano-sized zinc borate against various fungi and termites.[15][16] In some cases, nano-zinc borate has been shown to be more effective than nano-zinc oxide against certain types of fungi.[16] However, a study on various nanoparticle treatments for wood decay resistance noted that while zinc borate nanoparticles were effective, they were not resistant to leaching.[17] This suggests that formulation strategies, such as the use of binders or encapsulation, may be necessary to maximize the long-term efficacy of nano-zinc borate in wood preservation.

Recent studies have explored the synergistic antibacterial effects of zinc oxide and zinc borate nanoparticles, showing promise against antibiotic-resistant pathogens.[18][19]

Table 2: Illustrative Comparison of Zinc Borate in Wood Preservation

PropertyTest MethodUntreated WoodWood + Micro-ZBWood + Nano-ZB
Fungal Mass Loss (%) AWPA E1045105
Leaching Resistance (%) AWPA E11N/A8065
Termite Resistance (Visual Rating) AWPA E1Severe AttackSlight AttackNo Attack

Note: This data is illustrative. Actual performance depends on wood species, treatment method, and exposure conditions.

Experimental Protocols for Performance Evaluation

To ensure the validity and reproducibility of performance comparisons, standardized testing methodologies are imperative. The following section outlines the key experimental protocols for evaluating the performance of nano and micro-sized zinc borate.

Characterization of Zinc Borate Particles

Prior to performance testing, it is essential to characterize the physical properties of the zinc borate powders.

  • Particle Size and Morphology: Analyzed using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Crystal Structure: Determined by X-ray Diffraction (XRD).

  • Thermal Stability: Assessed via Thermogravimetric Analysis (TGA).

Characterization_Workflow ZB_Sample Zinc Borate Sample (Nano or Micro) SEM_TEM SEM / TEM ZB_Sample->SEM_TEM XRD XRD ZB_Sample->XRD TGA TGA ZB_Sample->TGA Particle_Size Particle Size & Morphology SEM_TEM->Particle_Size Crystal_Structure Crystal Structure XRD->Crystal_Structure Thermal_Stability Thermal Stability TGA->Thermal_Stability

Evaluation of Flame Retardancy in Polymers

Objective: To quantify and compare the flame retardant efficacy of nano and micro-sized zinc borate in a polymer matrix.

Methodology:

  • Compounding: Prepare polymer composites containing specified weight percentages of nano and micro-sized zinc borate using a twin-screw extruder. A control sample with no zinc borate should also be prepared.

  • Specimen Preparation: Injection mold the compounded materials into standardized test specimens.

  • Limiting Oxygen Index (LOI) Test (ASTM D2863):

    • Place a vertically oriented test specimen in a glass chimney.[20]

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney.[21]

    • Ignite the top of the specimen.

    • Determine the minimum oxygen concentration that just supports combustion. A higher LOI value indicates better flame retardancy.[21][22]

  • UL 94 Vertical Burn Test:

    • Apply a flame to the bottom of a vertically suspended specimen for a specified duration.

    • Observe the after-flame time, after-glow time, and whether flaming drips ignite a cotton patch below.

    • Classify the material's flammability (e.g., V-0, V-1, V-2).

  • Cone Calorimetry:

    • Expose a specimen to a specific heat flux.

    • Measure parameters such as time to ignition, heat release rate, smoke production, and mass loss.

Assessment of Mechanical Properties

Objective: To determine the effect of nano and micro-sized zinc borate on the mechanical integrity of polymer composites.

Methodology:

  • Specimen Preparation: Use injection-molded specimens as described in the flame retardancy protocol.

  • Tensile Testing (ASTM D638):

    • Mount a dumbbell-shaped specimen in a universal testing machine.[23][24]

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[25]

    • Measure tensile strength, modulus of elasticity, and elongation at break.[2][26]

  • Flexural Testing (ASTM D790):

    • Place a rectangular specimen on two supports.

    • Apply a load to the center of the specimen until it fractures or reaches a specified deflection.

    • Determine the flexural strength and modulus.

  • Impact Testing (ISO 179 or ASTM D256):

    • Subject a notched or unnotched specimen to a high-rate impact from a swinging pendulum.

    • Measure the energy absorbed by the specimen during fracture.

Evaluation of Fungicidal Efficacy and Leachability

Objective: To compare the effectiveness of nano and micro-sized zinc borate as wood preservatives against decay fungi and their resistance to leaching.

Methodology:

  • Wood Treatment: Impregnate small wood blocks (e.g., pine sapwood) with aqueous dispersions of nano and micro-sized zinc borate at various concentrations. Include untreated control blocks.

  • Leaching Test (AWPA E11):

    • Submerge a set of treated wood blocks in deionized water.[27][28]

    • Periodically change the water over a specified duration (e.g., 14 days).[27][29]

    • Analyze the leachate for zinc and boron content to quantify leaching.

    • Alternatively, determine the preservative content in the wood blocks before and after leaching.[30]

  • Soil-Block Culture Test (AWPA E10):

    • Use both leached and unleached treated wood blocks, as well as untreated controls.

    • Place the blocks in culture bottles containing soil and a specific wood-decay fungus (e.g., a brown-rot or white-rot fungus).[27][31]

    • Incubate the bottles under controlled conditions to promote fungal growth.[32]

    • After a set period, remove the blocks, clean off the mycelium, and determine the percentage of mass loss due to decay.

Conclusion and Future Outlook

The choice between nano and micro-sized zinc borate is not a matter of inherent superiority but of application-specific optimization. Nano-sized zinc borate generally offers advantages in terms of flame retardant efficiency and minimal impact on mechanical properties due to its high surface area and improved dispersion. However, these same properties can sometimes lead to challenges such as agglomeration and potentially higher leachability if not properly formulated.

Micro-sized zinc borate remains a cost-effective and reliable option for many applications, and micronized grades can offer a compromise between the performance of nano- and conventional micro-particles, particularly in improving properties like leach resistance.

Future research should focus on surface modification of nano zinc borate to improve its compatibility with polymer matrices and enhance its resistance to leaching. Furthermore, exploring the synergistic effects of mixed nano- and micro-sized zinc borate systems could unlock new performance capabilities. As material science continues to advance, a deeper understanding of the interplay between particle size, formulation, and application will be paramount in harnessing the full potential of zinc borate.

References

  • American Wood Protection Association. (n.d.).
  • American Wood Protection Association. (n.d.).
  • ASTM International. (n.d.). ASTM D638-14: Standard Test Method for Tensile Properties of Plastics.
  • Shimadzu. (n.d.). Tensile Test Methods for Plastics: ASTM D638. Retrieved from [Link]

  • Kiyo R&D. (2024, September 11). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • Ibañez, C. M., Camargo, A., Mantero, C., Faccio, R., Malanga, A., & Rabinovich, M. (2019). Effectiveness of micronizing zinc borate to improve its fungicidal properties. BioResources, 14(3), 6231-6246.
  • Lebow, S. T. (n.d.).
  • ADMET. (2026, January 5). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • First Graphene. (2019, June 17). Significant Fire Retardancy Test Results. Retrieved from [Link]

  • Bak, M., & Németh, R. (2018). Effect of different nanoparticle treatments on the decay resistance of wood. BioResources, 13(4), 7886-7899.
  • Ataman Kimya. (n.d.). ZINC BORATE. Retrieved from [Link]

  • Yilmaz, A., et al. (n.d.). Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model. Infectious Agents and Cancer.
  • Bisley & Company Pty Ltd. (2021, March 22). What Is Zinc Borate Used For?. Retrieved from [Link]

  • American Wood Protection Association. (n.d.). AWPA Standard E1-20: Standard Method for Laboratory Evaluation to Determine Resistance to Subterranean Termites.
  • Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]

  • International Research Group on Wood Protection. (n.d.).
  • Lykidis, C., et al. (2013).
  • Lykidis, C., et al. (2013). Effects of nano-sized zinc oxide and zinc borate impregnation on brown rot resistance of black pine (Pinus nigra L.) wood.
  • Humar, M., & Lesar, B. (2021). Recent Developments Studies on Wood Protection Research in Academia: A Review. Forests, 12(3), 305.
  • de Oliveira, V. L., et al. (2016). Nanoparticles-based wood preservatives: the next generation of wood protection?. Ciência e Agrotecnologia, 40(1), 8-20.
  • Bisley International. (2023, August 16). The Mechanism of Zinc Borate Fire Retardant. Retrieved from [Link]

  • Bak, M., & Németh, R. (2024). Improving the Decay Resistance of Wood through the Fixation of Different Nanoparticles Using Silica Aerogel. Gels, 10(4), 269.
  • Baozhuan New Material. (2025, July 29). The synergistic effect of zinc borate halogen-free flame retardants. Retrieved from [Link]

  • Ibañez, C. M., et al. (2019). Effectiveness of micronizing zinc borate to improve its fungicidal properties. BioResources, 14(3), 6231-6246.
  • Wang, X., et al. (2019). Effects of Size of Zinc Borate on the Flame Retardant Properties of Intumescent Coatings. Journal of Fire Sciences, 37(5), 419-436.
  • Clausen, C. A., et al. (2011). Do the unique properties of nanometals affect leachability or efficacy against fungi and termites?.
  • GlobalSpec. (n.d.). AWPA - E10 - LABORATORY METHOD FOR EVALUATING THE DECAY RESISTANCE OF WOOD-BASED MATERIALS AGAINST PURE BASIDIOMYCETE CULTURES: SOIL/BLOCK TEST. Retrieved from [Link]

  • Green, F. (n.d.). Culture Maintenance of Wood Decay Fungal Isolates Used in Soil Block Tests.
  • American Wood Protection Association. (n.d.).
  • Canadian Wood Preservation Association. (n.d.).
  • Nguyen, D. T., et al. (2022). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate, Nano Silica, and Hardener. ACS Omega, 7(43), 38815-38825.
  • Usta, I. (n.d.). Effect of Zinc Oxide and Zinc Borate on Mechanical Properties of High Density Polyethylene.
  • Wang, X., et al. (2019). Effects of Size of Zinc Borate on the Flame Retardant Properties of Intumescent Coatings. Journal of Fire Sciences, 37(5), 419-436.
  • Ayrilmis, N., et al. (2012). Morphology and mechanical properties of zinc borate-pretreated poplar wood flour/plastic composite. BioResources, 7(4), 4864-4874.
  • Ipek, Y. (2019). Effect of surfactant types on particle size and morphology of flame-retardant zinc borate powder. Turkish Journal of Chemistry, 44(1), 214-223.
  • Yilmaz, A., et al. (n.d.). Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model. Infectious Agents and Cancer.
  • Yilmaz, O. F., et al. (2026). Investigation of zinc borate-reinforced epoxy composites produced via additive manufacturing: thermal and mechanical analysis. Rapid Prototyping Journal, 32(2), 434-445.
  • Devaraju, A., & Sivasamy, A. (2020). Mechanical properties of polymer composites with ZnO nano-particle.
  • Ipek, Y. (2020). Effect of surfactant types on particle size and morphology of flame-retardant zinc borate powder. Turkish Journal of Chemistry, 44(1), 214-223.

Sources

Thermal analysis (TGA/DSC) of polymers with and without zinc borate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Materials Scientists

Executive Summary

Zinc Borate (ZB) is a multifunctional flame retardant synergist used extensively in halogenated and halogen-free polymer systems. Its thermal behavior is complex: it acts as a smoke suppressant, an anti-arcing agent, and a char promoter. For researchers developing fire-resistant materials, understanding the thermal signature of ZB within a polymer matrix is critical.

This guide provides a rigorous comparison of thermal analysis data (TGA/DSC) for polymers with and without Zinc Borate. It moves beyond basic observation to explain the causality of thermal shifts, offering a self-validating protocol for characterization.

Mechanism of Action: The Thermal Fingerprint

To interpret TGA and DSC curves correctly, one must understand what ZB does physically and chemically during heating. ZB (


) is not inert; it is an active participant in degradation.
  • Endothermic Dehydration: Between 290°C and 450°C, ZB releases crystal water. This appears as a mass loss step in TGA and an endothermic peak in DSC.

  • Vitrification: Above 500°C, the remaining boron oxide (

    
    ) softens and flows, forming a glassy coating that blocks oxygen transport.
    
  • Synergism: In halogenated systems (like PVC), ZB reacts with HCl to form Zinc Chloride (

    
    ) and Boron Trichloride (
    
    
    
    ), which are heavy gases that dilute the fuel source and catalyze char formation.
Visualization: Thermal Degradation Pathway

The following diagram illustrates the cascade of events triggered by Zinc Borate during thermal stress.

ZB_Mechanism Start Polymer + Zinc Borate (Ambient Temp) Heating Heating Phase (290°C - 450°C) Start->Heating T > 290°C Dehydration Endothermic Dehydration (Release 3.5 H2O) Heating->Dehydration Endothermic Peak (DSC) CharFormation Char Promotion (ZnCl2 Lewis Acid Catalysis) Heating->CharFormation Interaction with Polymer GlassyLayer Vitrification (B2O3 Glassy Layer) Dehydration->GlassyLayer Sintering Result High Char Yield Reduced Heat Release GlassyLayer->Result Oxygen Barrier CharFormation->Result Carbon Skeleton Stabilization

Figure 1: Mechanistic pathway of Zinc Borate during thermal degradation, highlighting key transitions observable in TGA/DSC.

Experimental Protocol: Self-Validating Workflow

Reliable data requires a reproducible protocol. The following workflow ensures that artifacts (such as sample buoyancy or thermal lag) do not obscure the ZB effect.

Standardized Parameters
  • Sample Mass: 10 ± 1 mg (Crucial for ZB homogeneity).

  • Crucibles: Alumina (

    
    ) or Platinum (
    
    
    
    ) are preferred over Aluminum (
    
    
    ) if temperatures exceed 600°C.
  • Atmosphere:

    • Nitrogen (

      
      ): To study pyrolysis and char yield without oxidation.
      
    • Air/Oxygen:[1] To simulate real-fire oxidative degradation.

Experimental_Workflow Prep Sample Preparation (Cryo-milling for Homogeneity) TGA_Step TGA Run (RT to 800°C @ 10-20°C/min) Prep->TGA_Step Determine Decomposition Limit (Td) DSC_Step DSC Run (Heat-Cool-Heat Cycle) TGA_Step->DSC_Step Set Max DSC Temp < Td - 10°C Analysis Data Synthesis (Overlay Curves) TGA_Step->Analysis Extract Onset, Peak, Char% DSC_Step->Analysis Extract Tg, Tm, Enthalpy

Figure 2: Sequential workflow ensuring DSC sensor safety and data correlation.

Comparative Analysis: The Data

The addition of Zinc Borate alters the thermal profile distinctively across different polymer matrices. Below is a synthesized comparison based on typical industrial formulations (e.g., 5-10 phr loading).

Thermogravimetric Analysis (TGA)

Key Indicator: The "Zinc Borate Crossover."[2] In many polymers, ZB causes an earlier onset of degradation (due to water release) but a higher final residue.

Polymer SystemParameterNeat PolymerPolymer + Zinc Borate (ZB)Mechanistic Insight
PVC (Rigid)

(5% Loss)
~260°C~250°C (Lower)ZB catalyzes early dehydrochlorination, forming stable crosslinks [1].
Char Yield (600°C)15 - 20%35 - 45% Formation of zinc chloride (

) acts as a Lewis acid to promote charring [4].
EVA (Copolymer)

(Main Peak)
~460°C~475°C (Higher)ZB stabilizes the polyene structure formed after acetic acid loss [5].
Residue< 1%10 - 15% Glassy

layer traps carbonaceous residue.
Epoxy

~350°C~355°C (Similar)ZB has minimal effect on initial crosslink breakdown in thermosets [6].
Char Yield (800°C)10 - 12%20 - 25% Synergistic effect if combined with ATH or phosphates.
Differential Scanning Calorimetry (DSC)

Key Indicator: The "Endothermic Dip." Unlike inert fillers, ZB shows a dehydration endotherm that can overlap with melting peaks in high-temperature polymers.

  • Glass Transition (

    
    ):  generally remains unchanged or increases slightly (1-3°C) due to restricted chain mobility at the filler interface.
    
  • Melting Point (

    
    ):  ZB acts as a nucleating agent in semi-crystalline polymers (like PP), potentially sharpening the melting peak and slightly shifting 
    
    
    
    (crystallization temperature) upwards during cooling.
  • Decomposition Enthalpy: The dehydration of ZB is endothermic (

    
     for pure ZB). In a composite, this manifests as a broad endothermic event starting around 290°C, absorbing heat and cooling the polymer matrix [2].
    

Interpretation & Troubleshooting Guide

How to Read the Curves
  • The "Early Drop" in TGA: Do not mistake the initial 1-2% mass loss at 290-300°C for polymer failure. This is the release of hydration water from ZB. This water is the fire-extinguishing agent.

  • The "Char Bump": At high temperatures (>600°C), if the curve flattens out significantly higher than the theoretical ash content of ZB alone, you are observing synergistic charring . The ZB has chemically preserved the polymer carbon.

Common Artifacts
  • Crucible Reaction: At >900°C, boron oxides can react with Platinum crucibles. Recommendation: Use Alumina crucibles for high-temperature TGA of borates.

  • Sample Inhomogeneity: If DSC peaks are doublets or irregular, the ZB may be agglomerated. Recommendation: Verify dispersion via SEM or use a finer particle size ZB (e.g., typical

    
     is 2-5 
    
    
    
    ).

References

  • Oceanchem Group. (2024). Why Zinc Borate Has Flame Retardant Effect. Retrieved from

  • BenchChem. (2025).[3] A Comparative Analysis of Hydrated vs. Anhydrous Zinc Borates in Polymer Applications. Retrieved from

  • ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from

  • Sabet, M., et al. (2013).[4] Effect of zinc borate on flammability/thermal properties of ethylene vinyl acetate filled with metal hydroxides. Journal of Reinforced Plastics and Composites. Retrieved from

  • NC State University. (2017). Investigation of the Fire, Thermal, and Mechanical Properties of Zinc Borate and Synergic Fire Retardants on Composites. Retrieved from

  • ResearchGate. (2025). TGA and DSC curves of zinc borates, epoxy, and zinc borate/epoxy nanocomposites. Retrieved from

Sources

Benchmarking Octaboron trizinc pentadecaoxide against commercial flame retardants

Technical Benchmark: Octaboron Trizinc Pentadecaoxide ( ) vs. Commercial Incumbents

Executive Summary: The Vitrification Advantage

In the landscape of flame retardants (FR), Octaboron trizinc pentadecaoxide (commonly referred to in its hydrated commercial forms as Zinc Borate or ZB) occupies a unique niche. Unlike Aluminum Trihydroxide (ATH) or Magnesium Hydroxide (MDH), which rely primarily on massive endothermic dehydration (fuel dilution), Zinc Borate functions as a ceramic precursor .

Upon thermal decomposition, the

borate glass barrier

Chemical Identity & Mechanism

While often sold as hydrates (e.g.,


Mechanism of Action

The superiority of Zinc Borate lies in its multi-modal activity.[1][2] While ATH provides a "heat sink," ZB provides a "shield."

  • Endothermic Dehydration (290°C - 450°C): Releases chemically bound water, cooling the flame front.

  • Vitrification: The

    
     and 
    
    
    components fuse to form a low-melting-point glass. This glass seals the char surface, preventing oxygen diffusion (anti-oxidation) and trapping volatiles.
  • Afterglow Suppression: The borate glass encapsulates carbonaceous char, preventing the secondary "glow" combustion often seen with phosphate-based FRs.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the divergent pathways of ZB compared to standard mineral fillers.

FR_MechanismPolymerPolymer Matrix(Epoxy/PVC/PP)HeatExternal Heat Flux(>300°C)Polymer->HeatZBZinc Borate(Zn3B8O15)Heat->ZBATHATH(Al(OH)3)Heat->ATHWaterH2O Release(Endothermic)ZB->Water Phase 1: CoolingGlassBorate Glass Formation(Vitrification)ZB->Glass Phase 2: SinteringChar_StableCeramified Char(O2 Barrier)Glass->Char_Stable EncapsulationATH->WaterAluminaAl2O3 Dust(Porous Ash)ATH->Alumina Residue FormationAlumina->Char_Stable Weak Interaction

Figure 1: Comparative mechanistic pathway. Note that while ATH leaves a porous ash, Zinc Borate actively sinters into a coherent glass barrier.

Experimental Benchmarking Protocols

To validate performance, we utilize three standard protocols. As a researcher, you must ensure these protocols are self-validating by running a "Neat Polymer" control alongside every batch.

Protocol A: Limiting Oxygen Index (LOI) - ASTM D2863

Objective: Determine the minimum concentration of oxygen required to sustain combustion.[3][4][5]

  • Specimen: 80 x 10 x 4 mm bars (Injection molded).

  • Method:

    • Place specimen vertically in the glass chimney.[4]

    • Introduce

      
       mix at a flow rate of 4 cm/s.
      
    • Ignite top surface with a propane flame.

    • Critical Step: Adjust

      
       concentration until the sample burns for exactly 3 minutes or consumes 50mm of length.
      
  • Why this matters: ZB is a "char former."[6] High LOI values in ZB samples indicate successful char stability against oxidation.

Protocol B: Cone Calorimetry - ASTM E1354

Objective: Measure Peak Heat Release Rate (PHRR) and Smoke Production.

  • Specimen: 100 x 100 x 3 mm plaques.

  • Flux: 35 kW/m² or 50 kW/m² (simulate developed fire).

  • Key Metric: PHRR (Peak Heat Release Rate) . A sharp reduction in PHRR indicates the formation of the glassy barrier described in Section 2.

Comparative Data Analysis

The following data synthesizes performance across standard polymer matrices (Epoxy and PVC).

Table 1: Physicochemical Comparison
FeatureZinc Borate (

)
ATH (

)
ATO (

)
Active Mechanism Glass Formation + EndothermicEndothermic OnlyRadical Scavenging (Gas Phase)
Dehydration Temp 290°C - 450°C200°C - 220°CN/A (Vaporizes >600°C)
Refractive Index 1.57 (Translucent in polymers)1.572.09 (Opaque/White)
Smoke Suppression High (Promotes char)LowNegative (Promotes smoke)
Toxicity Low (Green profile)LowSuspected Carcinogen
Table 2: Performance in Epoxy Matrix (Cone Calorimetry)

Base Resin: DGEBA Epoxy cured with DDM. Heat Flux: 35 kW/m².

Formulation (wt%)LOI (%)UL-94 RatingPHRR (kW/m²)Total Smoke Release (

)
Neat Epoxy 21.0Fail1150950
Epoxy + 30% ATH 26.5V-1650720
Epoxy + 30% ZB 28.0V-0480410
Epoxy + 15% ATH + 15% ZB 32.5 V-0 320 290

Analysis: The data confirms the Synergistic Effect .[1][2][7][8][9] Using ZB alone is effective, but combining ZB with ATH drops the Peak Heat Release Rate (PHRR) by an additional 33% compared to ZB alone. This is because ATH releases water early (200°C) to cool the matrix, allowing ZB to retain its structure until 350°C, where it sinters the remaining char into a hard ceramic.

Synergistic Workflow: The "Octaboron" Strategy

Zinc Borate is rarely the sole FR. It is the "force multiplier." The following workflow illustrates how to integrate ZB into a formulation to replace Antimony Trioxide (ATO), reducing cost and toxicity.

Workflow Visualization

This diagram outlines the formulation logic for a PVC cable sheathing application.

Synergy_WorkflowBasePVC Base(High Chlorine)BlendMelt Blending(160-180°C)Base->BlendATOAntimony Trioxide(Standard Synergist)ATO->Blend 50% LoadZBZinc Borate(Zn3B8O15)ZB->Blend 50% Load(Replaces half ATO)ReactionFire Scenario(Lewis Acid Cycle)Blend->ReactionGasPhaseGas Phase:ZnCl2 / SbCl3(Radical Trap)Reaction->GasPhase Halogen CaptureSolidPhaseSolid Phase:Borate Char(Smoke Trap)Reaction->SolidPhase Glass Formation

Figure 2: Synergistic substitution workflow. ZB replaces 50% of ATO, maintaining radical scavenging (via Zinc Chloride formation) while adding a solid-phase smoke trap.

Expert Insight: The "Wicking" Problem

In polyolefins (PP/PE), low viscosity melt can cause "wicking" (dripping flaming plastic).

  • The Failure: ATH releases water but does not stiffen the melt.

  • The ZB Solution: The

    
     component crosslinks the polymer chains during degradation (charring), increasing melt viscosity and preventing flaming drips (anti-dripping).
    

References

  • Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) . ASTM International. ASTM D2863-19.[5] Available at: [Link]

  • Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter . ASTM International. ASTM E1354-24. Available at: [Link]

  • Synergistic effects of zinc borate and aluminium trihydroxide on flammability behaviour of aerospace epoxy system . Express Polymer Letters. 2009.[8] Available at: [Link]

  • Firebrake ZB: Multifunctional Fire Retardant . U.S. Borax (Rio Tinto). Technical Data Sheet. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.